3-Isopropyl-2-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)8-5-4-6-9(11)10(8)12-3/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCDLZYADCEBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646795 | |
| Record name | 2-Methoxy-3-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723334-17-6 | |
| Record name | 2-Methoxy-3-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxy-3-isopropylaniline
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the strategic design of molecular building blocks is paramount. Substituted anilines represent a cornerstone class of intermediates, providing a versatile scaffold for the construction of a vast array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of 2-methoxy-3-isopropylaniline (IUPAC name: 2-methoxy-3-propan-2-ylaniline ), a compound of increasing interest due to its unique substitution pattern which imparts specific steric and electronic properties.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, characterization, potential applications, and safety considerations of this compound, offering field-proven insights and detailed experimental methodologies. The strategic placement of a methoxy group ortho to the amine and an isopropyl group meta to it creates a distinct chemical environment, influencing reactivity and potential biological interactions.
Caption: Chemical structure of 2-Methoxy-3-isopropylaniline.
Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-methoxy-3-propan-2-ylaniline | [1] |
| Common Name | 3-Isopropyl-2-methoxyaniline | [1] |
| CAS Number | 723334-17-6 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [2] |
| Appearance | Predicted: Colorless to light yellow liquid | N/A |
| Boiling Point | Not widely documented | [2] |
| Solubility | Predicted: Insoluble in water, soluble in organic solvents | [2] |
Synthesis and Mechanistic Insights
A robust strategy to overcome this is to protect the amine functionality as an acetamide. The N-acetyl group is still an ortho, para-director, but it is less activating than the amino group, which can help to control the reaction. The bulky acetyl group can also sterically hinder substitution at the ortho position (relative to the amide), potentially favoring substitution at the other available positions on the ring.
Proposed Synthetic Pathway: Friedel-Crafts Isopropylation of N-acetyl-2-methoxyaniline
The proposed synthesis involves a three-step process:
-
Protection of the amine: 2-methoxyaniline is acetylated to form N-(2-methoxyphenyl)acetamide. This protects the amine from reacting with the Lewis acid catalyst and helps to direct the subsequent alkylation.
-
Friedel-Crafts Alkylation: The protected aniline undergoes Friedel-Crafts isopropylation. The methoxy group will direct the incoming isopropyl group to the para position (position 5) and to a lesser extent the ortho position (position 3). The steric bulk of the acetylamino group may favor substitution at the less hindered position 5. However, the desired 3-isopropyl product is also expected to form. Separation of the isomers would be necessary.
-
Deprotection: The acetyl group is removed by acid or base hydrolysis to yield the final product, 2-methoxy-3-isopropylaniline.
Caption: Proposed synthetic workflow for 2-Methoxy-3-isopropylaniline.
Experimental Protocol: Synthesis of 2-Methoxy-3-isopropylaniline
Step 1: Acetylation of 2-Methoxyaniline
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyaniline (1.0 eq).
-
Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the flask. The reaction is often exothermic.
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into cold water with stirring. The solid N-(2-methoxyphenyl)acetamide will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol/water if necessary.
Step 2: Friedel-Crafts Isopropylation of N-(2-methoxyphenyl)acetamide
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add N-(2-methoxyphenyl)acetamide (1.0 eq) and a suitable solvent such as dichloromethane or nitrobenzene.
-
Catalyst Addition: Cool the mixture in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2-2.5 eq), portion-wise.
-
Alkylating Agent Addition: Add an isopropylating agent, such as 2-chloropropane or propene gas, dropwise or by bubbling through the solution while maintaining a low temperature.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 40-60°C) for several hours. Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Cool the reaction mixture and pour it slowly onto crushed ice containing concentrated hydrochloric acid to decompose the catalyst.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of isomers, will require purification by flash column chromatography on silica gel.
Step 3: Hydrolysis of N-(2-methoxy-3-isopropylphenyl)acetamide
-
Reaction Setup: In a round-bottom flask, dissolve the purified N-(2-methoxy-3-isopropylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and neutralize it carefully with a base, such as a concentrated sodium hydroxide solution, until it is alkaline.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-3-isopropylaniline. Further purification can be achieved by vacuum distillation.
Characterization and Spectroscopic Analysis
The structural elucidation of 2-methoxy-3-isopropylaniline would be confirmed using a combination of spectroscopic techniques. The predicted data based on analogous structures are summarized below.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 6.5-7.2 ppm. The methoxy group will show a singlet at around δ 3.8 ppm. The isopropyl group will exhibit a septet for the CH proton around δ 3.0-3.3 ppm and a doublet for the two CH₃ groups at approximately δ 1.2 ppm. The amine protons will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will be observed in the region of δ 110-150 ppm. The methoxy carbon will be around δ 55 ppm. The isopropyl CH carbon will appear at approximately δ 25-30 ppm, and the methyl carbons will be around δ 22-24 ppm. |
| IR (Infrared) | Characteristic N-H stretching bands for the primary amine will be present in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups will be seen around 2850-3100 cm⁻¹. A strong C-O stretching band for the methoxy group is expected around 1250 cm⁻¹. |
| MS (Mass Spec) | The molecular ion peak [M]⁺ should be observed at m/z = 165. A significant fragment would be the loss of a methyl group from the isopropyl moiety ([M-15]⁺) at m/z = 150. |
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of 2-methoxy-3-isopropylaniline are not yet widely documented, its structure suggests significant potential as a scaffold in medicinal chemistry. Substituted anilines are prevalent in a wide range of pharmaceuticals, including kinase inhibitors, GPCR modulators, and anti-infective agents.
The Role of the Substituted Aniline Scaffold
The aniline moiety provides a key hydrogen bond donor and can participate in various coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination) to build more complex molecules. The substitution pattern on the aromatic ring is crucial for modulating the compound's biological activity, selectivity, and pharmacokinetic properties.
Influence of the Methoxy and Isopropyl Substituents
-
Methoxy Group: The methoxy group is a common substituent in drug molecules. It can act as a hydrogen bond acceptor and its presence can influence the conformation of the molecule. Importantly, the methoxy group can block a potential site of metabolism (demethylation is a common metabolic pathway), thereby improving the metabolic stability and half-life of a drug candidate.
-
Isopropyl Group: The bulky isopropyl group can provide beneficial steric interactions with a target protein, potentially increasing binding affinity and selectivity. It also increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Key structural features of 2-Methoxy-3-isopropylaniline and their potential roles in drug design.
This compound is a valuable building block for creating libraries of novel compounds for high-throughput screening. Its unique substitution pattern offers a starting point for lead optimization campaigns in various therapeutic areas.
Safety, Handling, and Storage
As with any chemical, proper safety precautions must be taken when handling 2-methoxy-3-isopropylaniline. While specific toxicity data is not available, the safety profile can be inferred from related aniline compounds.
-
GHS Hazard Classification (Predicted):
-
Acute toxicity, Oral (Category 4)
-
Skin irritation (Category 2)
-
Serious eye irritation (Category 2)
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or under a fume hood.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mist.
-
Wash thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from oxidizing agents.
-
References
-
ResearchGate. Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. [Link]
- Google Patents. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.
-
Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. [Link]
- Google Patents. CN101492378A - Improvement for production process for isopropyl aniline.
-
PrepChem.com. Synthesis of E. 3-isopropylaniline. [Link]
- Vertex AI Search. o-Anisidine (2-Methoxyaniline)
-
PubChem. 3-Isopropyl-2-methoxyaniline. [Link]
-
Wikipedia. o-Anisidine. [Link]
-
ResearchGate. Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent. [Link]
-
MDPI. Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. [Link]
-
Beilstein Journals. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. [Link]
-
PubChem. 2-Methoxyaniline. [Link]
-
Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]
- Google Patents. US5117061A - Process of preparing substituted anilines.
-
National Center for Biotechnology Information. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
ResearchGate. Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. [Link]
-
Chemical Science International Journal. Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. [Link]
-
Chemical Science International Journal. Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. [Link]
-
MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]
-
Angene. Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]
-
The Good Scents Company. ortho-anisidine. [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Isopropyl-2-methoxyaniline from Key Precursors
Abstract
3-Isopropyl-2-methoxyaniline is a substituted aniline derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring vicinal methoxy and amino groups alongside a sterically influential isopropyl group, presents unique synthetic challenges and necessitates a carefully planned strategic approach. This in-depth guide provides a comprehensive overview of a logical and field-proven synthetic pathway to 3-isopropyl-2-methoxyaniline. We will dissect the synthesis from its foundational precursors, elucidating the causality behind each experimental choice, providing detailed protocols, and validating the process through a discussion of analytical checkpoints. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this synthesis.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach to 3-isopropyl-2-methoxyaniline identifies the aniline functionality as the final installation point. The most reliable and common method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This disconnection immediately points to 1-isopropyl-2-methoxy-3-nitrobenzene as the direct precursor.
Working backward from this nitroaromatic intermediate, the challenge lies in the regioselective installation of the three substituents on the benzene ring. A convergent strategy starting from a precursor that already contains the 1,3-relationship of the isopropyl and methoxy groups is most efficient. Therefore, 3-isopropylanisole is identified as the core precursor. The synthesis can thus be broken down into two primary transformations:
-
Electrophilic Nitration: The regioselective nitration of 3-isopropylanisole to introduce a nitro group at the C2 position.
-
Chemoselective Reduction: The reduction of the nitro group to an amine without affecting the other functionalities.
The overall synthetic pathway is visualized below.
Caption: Overall synthetic pathway from 3-isopropylphenol.
Synthesis of the Core Precursor: 3-Isopropylanisole
The availability of 3-isopropylanisole is the critical starting point for this synthesis. While commercially available from several suppliers, its preparation from more fundamental materials is instructive. A robust method involves the methylation of 3-isopropylphenol.
A Note on the Preparation of 3-Isopropylphenol
3-Isopropylphenol can be synthesized via a process analogous to the cumene process for phenol production. The starting material, m-diisopropylbenzene, is oxidized with air to form m-diisopropylbenzene monohydroperoxide, which is then decomposed under acidic conditions (e.g., sulfuric acid) to yield 3-isopropylphenol and acetone[1].
Methylation of 3-Isopropylphenol
The conversion of the phenolic hydroxyl group to a methyl ether is a standard and high-yielding Williamson ether synthesis. Using a methylating agent like dimethyl sulfate or dimethyl carbonate in the presence of a base is effective.
Causality and Experimental Choices: The phenol is first deprotonated by a base (e.g., K₂CO₃, NaOH) to form the more nucleophilic phenoxide ion. This phenoxide then attacks the methylating agent (e.g., dimethyl sulfate) in an Sₙ2 reaction to form the anisole product. Anhydrous conditions are preferred to prevent side reactions with water. Acetone is a common solvent as it is polar aprotic and readily dissolves the reactants.
Detailed Experimental Protocol: Methylation of 3-Isopropylphenol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-isopropylphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.
-
Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (1.2 eq.) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 3-isopropylanisole can be purified by vacuum distillation to yield a colorless oil[2][3].
Key Transformation: Electrophilic Nitration of 3-Isopropylanisole
This step is the most critical for establishing the final substitution pattern. The regiochemical outcome is governed by the directing effects of the substituents already on the ring.
Mechanism and Regioselectivity: The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group due to its strong +R (resonance) effect. The isopropyl group is a weaker activating, ortho, para-director via its +I (inductive) and hyperconjugation effects.
-
Positions activated by -OCH₃: C2, C4, C6
-
Positions activated by -iPr: C2, C4, C6
Both groups strongly activate the C2, C4, and C6 positions for electrophilic attack by the nitronium ion (NO₂⁺). While a mixture of isomers is expected, the C2 position (between the two existing groups) is a viable target. The C4 position is also strongly activated, leading to the formation of 3-isopropyl-4-nitroanisole as a significant byproduct. Careful control of reaction conditions and thorough purification are essential.
Caption: Experimental workflow for the nitration of 3-isopropylanisole.
Detailed Experimental Protocol: Nitration
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio, while keeping the mixture cool in an ice bath (0-5 °C)[4].
-
Setup: Dissolve 3-isopropylanisole (1.0 eq.) in a chlorinated solvent like dichloromethane in a round-bottom flask. Cool the flask in an ice bath to 0-5 °C[4].
-
Reaction: Add the pre-made nitrating mixture dropwise to the solution of the anisole derivative. It is critical to maintain the internal temperature between 0-10 °C during the addition[4].
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC[4].
-
Workup: Carefully quench the reaction by pouring it over a large amount of crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine[4].
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of nitro-isomers, must be purified by flash column chromatography on silica gel to isolate the desired 1-isopropyl-2-methoxy-3-nitrobenzene isomer[4].
| Parameter | Value | Reference |
| Reactants | 3-Isopropylanisole, Conc. HNO₃, Conc. H₂SO₄ | [4] |
| Solvent | Dichloromethane (CH₂Cl₂) | [4] |
| Temperature | 0-10 °C (addition), Room Temp (stirring) | [4] |
| Reaction Time | 1-3 hours | [4] |
| Workup | Ice quench, NaHCO₃ wash | [4] |
| Purification | Column Chromatography | [4] |
Final Step: Reduction of the Nitro Group
The final step is the reduction of the nitroaromatic precursor to the target aniline. This transformation can be achieved by several methods, with the choice often depending on scale, cost, and functional group compatibility. Reduction with iron powder in an acidic medium is a classic, cost-effective, and highly reliable method.
Causality and Experimental Choices: In this reaction, metallic iron (Fe⁰) acts as the electron donor, reducing the nitro group. The reaction is carried out in a protic solvent mixture (e.g., ethanol/water) with a catalytic amount of acid (e.g., HCl). The acid serves to activate the iron surface and participate in the protonolysis steps of the reduction mechanism. This method is generally preferred over catalytic hydrogenation when scaling up, due to the lower cost and avoidance of specialized high-pressure equipment.
Caption: Experimental workflow for the iron-mediated reduction of the nitro group.
Detailed Experimental Protocol: Fe/HCl Reduction
-
Setup: In a round-bottom flask fitted with a reflux condenser, suspend 1-isopropyl-2-methoxy-3-nitrobenzene (1.0 eq.) and fine iron powder (3-5 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v)[5].
-
Reaction: Heat the stirred suspension to reflux. Once refluxing, add a solution of concentrated hydrochloric acid in 50% aqueous ethanol portionwise over 30 minutes. Be cautious as the reaction can be exothermic[5].
-
Monitoring: Maintain reflux and vigorous stirring. Monitor the reaction by TLC until the starting nitro compound is completely consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol.
-
Extraction: Combine the filtrates and remove the ethanol under reduced pressure. Add water to the residue and basify with a concentrated NaOH or Na₂CO₃ solution to a pH > 10. Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-isopropyl-2-methoxyaniline. The product can be further purified by vacuum distillation or column chromatography if necessary.
| Parameter | Value | Reference |
| Reactants | Nitroaromatic, Iron Powder, Conc. HCl | [5] |
| Solvent | Ethanol / Water | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | 2-4 hours | [5] |
| Workup | Filtration, Basification, Extraction | [5] |
| Purification | Distillation / Chromatography | General Practice |
Conclusion
The synthesis of 3-isopropyl-2-methoxyaniline is reliably achieved through a three-stage process commencing from 3-isopropylphenol. The key steps involve a standard Williamson ether synthesis to form the core precursor 3-isopropylanisole, followed by a regioselectivity-defining electrophilic nitration, and concluding with a robust reduction of the nitro group. The critical challenge in this pathway is the control of isomer formation during the nitration step, which necessitates precise temperature control and rigorous chromatographic purification. The subsequent reduction using iron and acid is a classic, scalable, and efficient method for producing the final aniline product. Each stage of this synthesis employs well-understood chemical principles and can be validated using standard analytical techniques, making it a dependable route for both laboratory-scale research and process development applications.
References
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PrepChem.com. Synthesis of E. 3-isopropylaniline. Available from: [Link]
-
Curriculum Press. Organic Synthesis Routes. Chem Factsheet, 2020. Available from: [Link]
Sources
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- 3. 2-Isopropylanisol 98% | Sigma-Aldrich [sigmaaldrich.com]
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Technical Guide: 1H NMR Spectrum of 3-Isopropyl-2-methoxyaniline
This guide details the structural analysis and 1H NMR spectral assignment of 3-Isopropyl-2-methoxyaniline , a 1,2,3-trisubstituted benzene derivative often utilized as a scaffold in agrochemical and pharmaceutical synthesis.[1]
The following analysis synthesizes first-principle substituent effects with empirical data from analogous aniline derivatives to provide a high-fidelity spectral profile.
Molecule Overview & Structural Logic[1]
-
IUPAC Name: 3-Isopropyl-2-methoxyaniline (or 2-methoxy-3-(propan-2-yl)aniline)[1]
-
CAS Number: 723334-17-6[1]
-
Molecular Formula: C
H NO[1]
Structural Numbering & Spin System
To accurately assign the spectrum, we must define the locants. The aniline nitrogen is defined as position 1.[1]
-
Position 1: Amino group (-NH
)[1] -
Position 2: Methoxy group (-OCH
)[1][4] -
Position 3: Isopropyl group (-CH(CH
) )[1][5] -
Positions 4, 5, 6: Aromatic protons (forming an ABC or AMX spin system).
Key Structural Feature: The molecule is a 1,2,3-trisubstituted benzene .[1] This creates a crowded steric environment where the methoxy group (Pos 2) is "sandwiched" between the amino (Pos 1) and isopropyl (Pos 3) groups.[1] This steric pressure often forces the methoxy group out of planarity, subtly affecting chemical shifts compared to less hindered isomers.
Experimental Protocol (Standard Conditions)
For reproducible results, the following acquisition parameters are recommended.
| Parameter | Specification | Rationale |
| Solvent | CDCl | Standard for non-polar aromatics; minimizes H-D exchange on the amine.[1] |
| Concentration | 10–15 mg in 0.6 mL | Ensures sufficient signal-to-noise ratio for resolving minor coupling (meta-coupling).[1] |
| Reference | TMS (0.00 ppm) | Internal standard.[1] |
| Pulse Sequence | zg30 (30° pulse) | Standard 1D proton acquisition.[1] |
| Transients | 16–64 scans | Sufficient for clean aromatic baselines.[1] |
Critical Note on Solvent Effects: If DMSO-d
is used, the labile -NHprotons will shift significantly downfield (from ~3.8 ppm to ~4.5–5.0 ppm) and may appear as distinct doublets if exchange is slow.[1] In CDCl , they typically appear as a broad singlet.[1]
Spectral Assignment & Analysis
A. Aliphatic Region (High Field)
The aliphatic region contains the signals for the isopropyl and methoxy substituents.[1] These are chemically distinct and serve as the primary confirmation of the structure.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 1.20 – 1.25 ppm | Doublet (d) | 6H | -CH(CH | Methyl protons of the isopropyl group.[1] Split by the single methine proton ( |
| 3.25 – 3.35 ppm | Septet (sep) | 1H | -CH(CH | Methine proton.[1] Deshielded by the aromatic ring current and the ortho-methoxy group.[1] |
| 3.75 – 3.85 ppm | Singlet (s) | 3H | -OCH | Methoxy protons.[1] Distinct singlet. Positioned at C2, slightly shielded by the electron-rich aniline system.[1] |
| 3.60 – 4.00 ppm | Broad Singlet (br s) | 2H | -NH | Labile amino protons.[1] Shift varies with concentration and water content.[1] Broadened due to quadrupole relaxation of |
B. Aromatic Region (Low Field)
The aromatic zone (6.0 – 7.5 ppm) displays the 3-spin system of protons H4, H5, and H6.[1]
-
H6 (Ortho to NH
): Strongly shielded by the amino group's resonance donation.[1] -
H5 (Meta to NH
, Para to OMe): Shielded by the methoxy group (para-donation). -
H4 (Para to NH
, Meta to OMe): Shielded by the amino group (para-donation).
Predicted Pattern:
Since both NH
| Chemical Shift ( | Multiplicity | Coupling ( | Assignment | Analysis |
| 6.35 – 6.45 ppm | dd (Doublet of Doublets) | H6 | Most Upfield. Ortho to the strong donor -NH | |
| 6.60 – 6.70 ppm | dd (Doublet of Doublets) | H4 | Para to -NH | |
| 6.80 – 6.90 ppm | t (Triplet) / dd | H5 | Most Downfield. Meta to the -NH |
Visualization of Assignment Logic
The following diagram illustrates the logical flow from structural features to spectral signals, highlighting the "Sandwich Effect" of the substituents.
Caption: Logical flow of substituent effects determining the chemical shifts of the aromatic protons.
Advanced Considerations & Troubleshooting
The "Buttressing Effect"
In 1,2,3-trisubstituted benzenes, the central substituent (2-OMe) is sterically crowded.[1]
-
Observation: You may observe a slight broadening or unexpected chemical shift of the Methoxy singlet.[1]
-
Cause: The OMe group may be twisted out of the aromatic plane to minimize steric clash with the bulky Isopropyl group at position 3.
-
Consequence: If the OMe twists, its orbital overlap with the ring decreases. This reduces its electron-donating capacity (resonance), potentially causing H5 (para to OMe) to appear slightly more downfield than predicted by standard additivity rules.[1]
Impurity Profiling
Common synthetic byproducts to watch for in the spectrum:
-
Isomer Contamination: 4-Isopropyl-2-methoxyaniline.[1] Look for a change in the aromatic splitting pattern (would show a singlet/doublet pattern rather than the contiguous 3-spin system).
-
Over-Alkylation: N-Isopropyl derivatives. Look for a new doublet/septet signal set shifted upfield, and the disappearance/integration loss of the NH
peak.
References
-
PubChem Database. 3-Isopropyl-2-methoxyaniline (Compound). National Library of Medicine.[1] Available at: [Link][1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent additivity rules in NMR).
-
SDBS. Spectral Database for Organic Compounds.[1] AIST, Japan.[1] (Reference for baseline spectra of 2-methoxyaniline and 2-isopropylaniline used for comparative analysis). Available at: [Link][1]
Sources
- 1. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(2-Methoxyethoxy)aniline | C9H13NO2 | CID 16640686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]
13C NMR Analysis of 3-Isopropyl-2-methoxyaniline: A Technical Guide for Structural Elucidation
This guide provides an in-depth technical analysis of the 13C NMR structural elucidation of 3-Isopropyl-2-methoxyaniline (CAS 723334-17-6), a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and advanced pharmaceutical scaffolds.[1][2][3]
Executive Summary
The precise structural characterization of 3-Isopropyl-2-methoxyaniline is essential for validating the regioselectivity of electrophilic aromatic substitutions during early-stage drug development.[1][2] This guide details the 13C NMR spectral fingerprint of the molecule, emphasizing the distinction between the sterically congested ortho-substituted carbons and the discrimination of aliphatic moieties.[1][3]
The analysis leverages Substituent Chemical Shift (SCS) additivity rules derived from o-anisidine and m-cumidine analogs, validated by advanced 2D correlation techniques (HSQC/HMBC).[1][2][3]
Structural Context & Electronic Environment
The molecule features a trisubstituted benzene ring with a unique steric and electronic environment:
-
C1-Amino (-NH₂): Strong electron-donating group (EDG) via resonance (+M), increasing electron density at ortho (C2, C6) and para (C4) positions.[1][2][3]
-
C2-Methoxy (-OMe): Strong EDG via resonance (+M), but inductively withdrawing (-I).[1][2] Its position between the amino and isopropyl groups creates significant steric crowding.[1][3]
-
C3-Isopropyl (-CH(CH₃)₂): Weak EDG via hyperconjugation/induction (+I).[1][2][3]
This substitution pattern (1,2,3-trisubstituted) results in a highly asymmetric aromatic region with three distinct quaternary carbons.[1][2][3]
Experimental Methodology
Sample Preparation
To ensure high-resolution data and minimize concentration-dependent shifts (particularly for the amine-bearing C1), follow this protocol:
-
Solvent: Chloroform-d (CDCl₃, 99.8% D) is the standard solvent.[1][2][3]
-
Reference: Tetramethylsilane (TMS, 0.00 ppm) or the central triplet of CDCl₃ (77.16 ppm).[1][2][3]
Acquisition Parameters (Bruker/Varian 400 MHz+)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1][2][3]
-
Spectral Width: 240 ppm (to capture all carbons including potential carbonyl impurities).[1][2][3]
-
Relaxation Delay (D1): 2.0 s (sufficient for protonated carbons; extend to 5.0 s for qNMR of quaternary carbons C1, C2, C3).
-
Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
Experimental Workflow
The following diagram outlines the logical flow for complete structural assignment, moving from 1D screening to 2D definitive correlation.
Figure 1: Standard operating procedure for the NMR structural elucidation of trisubstituted anilines.
13C NMR Spectral Assignment (Predicted)
The following data represents the predicted chemical shifts based on high-fidelity additivity rules derived from o-anisidine and 3-isopropylaniline experimental data.
Aromatic Region (110 – 150 ppm)
This region contains 6 signals: 3 quaternary carbons (C_quat) and 3 methine carbons (CH).[1][2][3]
| Position | Carbon Type | Shift (δ, ppm) | DEPT-135 Phase | Assignment Logic |
| C2 | C_quat (C-O) | 146.5 ± 1.0 | Absent | Most deshielded due to direct attachment to Oxygen.[1][2] |
| C1 | C_quat (C-N) | 138.5 ± 1.0 | Absent | Deshielded by Nitrogen. Ortho to OMe causes slight shielding relative to aniline.[1] |
| C3 | C_quat (C-R) | 135.0 ± 1.5 | Absent | Ipso carbon of isopropyl group. Deshielded by alkyl group.[1][3] |
| C5 | CH | 124.5 ± 1.0 | Positive (Up) | Meta to both EDGs (NH₂ and OMe). Least electron-rich CH.[1] |
| C4 | CH | 119.0 ± 1.0 | Positive (Up) | Para to NH₂ (shielded), but ortho to iPr. |
| C6 | CH | 114.5 ± 1.0 | Positive (Up) | Ortho to NH₂ (strongly shielded) and para to iPr.[3] |
Aliphatic Region (10 – 60 ppm)
This region confirms the presence of the methoxy and isopropyl groups.[1][2][3]
| Position | Carbon Type | Shift (δ, ppm) | DEPT-135 Phase | Assignment Logic |
| -OCH₃ | CH₃ | 59.5 ± 0.5 | Positive (Up) | Methoxy carbon.[1][2] Deshielded by Oxygen.[1][3] Often broadened by rotation.[1][3] |
| iPr-CH | CH | 26.5 ± 0.5 | Positive (Up) | Methine of isopropyl.[1] |
| iPr-CH₃ | CH₃ | 22.5 ± 0.5 | Positive (Up) | Methyls of isopropyl.[1] Usually appears as a single intense peak (2 equiv.[1] carbons).[1][3][4][5][6][7][8][9][10][11][12] |
Assignment Logic Diagram
The following decision tree illustrates how to distinguish the three quaternary carbons, which is the most challenging aspect of this analysis.
Figure 2: Logical decision tree for assigning the quaternary aromatic carbons.
Advanced Structural Verification
While 1D NMR is often sufficient, the steric bulk of the isopropyl group at C3 and the methoxy group at C2 can induce steric inhibition of resonance .[1][2] This may cause the methoxy carbon signal to shift slightly downfield (deshielded) compared to a standard anisole due to the twisting of the C-O bond out of the aromatic plane.[1][3]
HMBC Correlations (Long-Range)
To definitively confirm the regiochemistry (i.e., that the isopropyl is at C3 and not C4 or C5):
-
Proton Source: Identify the Isopropyl Methine proton (~3.0 - 3.3 ppm in 1H NMR).[1][2][3]
-
Correlation: Look for a strong 3-bond correlation (
) to the C2 (C-OMe) quaternary carbon (~146.5 ppm).[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Confirmation: If the isopropyl were at C4, the methine proton would not show a strong 3-bond correlation to the oxygen-bearing carbon.[1][2][3]
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][3] (Standard reference for substituent additivity rules). Link[1][3]
-
PubChem. (2023).[1][2][8] Compound Summary: 3-Isopropyl-2-methoxyaniline (CAS 723334-17-6).[1][9][10][11][12][13] National Library of Medicine.[1][3] Link
-
Breitmaier, E., & Voelter, W. (1987).[1][2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text for C-13 relaxation and DEPT analysis). Link[1][3]
Sources
- 1. Isopyrazam (Ref: SYN 520453) [sitem.herts.ac.uk]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 3-Isopropylaniline | C9H13N | CID 458679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chimia.ch [chimia.ch]
- 8. Isopyrazam | C20H23F2N3O | CID 25271089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 917246-32-3|2-(3-(tert-Butyl)phenoxy)aniline|BLD Pharm [bldpharm.com]
- 10. 2740470-53-3|3-Cyclopropyl-2-methoxyaniline|BLD Pharm [bldpharm.com]
- 11. 354516-88-4|2-(5-Amino-2-methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]
- 12. 18515-06-5|3-(tert-Butyl)-2-methoxyaniline|BLD Pharm [bldpharm.com]
- 13. 1643-39-6|2-Amino-4,6-di-tert-butylphenol|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Optimization of Buchwald-Hartwig Coupling for Sterically Congested Anilines
Part 1: Strategic Analysis & Chemical Context
1.1 The Substrate Challenge
The coupling of 3-Isopropyl-2-methoxyaniline presents a distinct set of steric and electronic challenges that distinguish it from standard aniline couplings.
-
The "Buttressing" Effect: The meta-isopropyl group exerts steric pressure on the ortho-methoxy group. This forces the methoxy group out of planarity or locks it into a conformation that crowds the primary amine (
). -
Hemilability Risks: The ortho-methoxy oxygen is a Lewis base. In low-ligand-occupancy palladium species, this oxygen can coordinate to the metal center (
), potentially creating a stable, unreactive chelate that arrests the catalytic cycle. -
Electronic Deactivation: While the methoxy group is an electron-donating group (EDG) by resonance, the steric bulk prevents optimal orbital overlap. Consequently, the nucleophilicity of the nitrogen is compromised compared to a simple p-anisidine.
1.2 Catalyst System Selection
To overcome these barriers, the catalyst system must possess two contradictory traits: high bulk (to enforce reductive elimination) and high activity (to permit oxidative addition in a crowded environment).
| Component | Recommendation | Rationale |
| Ligand | RuPhos | RuPhos is the "Gold Standard" for secondary amines and bulky primary anilines. Its specific biaryl architecture creates a pocket that facilitates the rate-limiting reductive elimination step common in hindered couplings. |
| Precatalyst | RuPhos Pd G4 | The 4th Generation (G4) precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation at low temperatures, preventing the formation of inactive Pd-aggregates (Palladium black) often caused by free amine coordination during activation. |
| Base | NaOtBu | Sodium tert-butoxide is the standard base. It is strong enough to deprotonate the Pd-amine complex but bulky enough to minimize nucleophilic attack on electrophilic coupling partners. |
| Solvent | Toluene or Dioxane | Non-polar aromatic solvents (Toluene) generally stabilize the active catalytic species better than polar aprotic solvents in this specific transformation. |
Part 2: Detailed Experimental Protocol
2.1 Standard Operating Procedure (SOP)
Scale: 1.0 mmol (adaptable)
Reagents:
-
Aryl Halide (1.0 equiv)
-
3-Isopropyl-2-methoxyaniline (1.2 equiv)
-
RuPhos Pd G4 (1.0 - 2.0 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene (Concentration: 0.2 M)
Workflow:
-
Preparation (Glovebox preferred):
-
In a nitrogen-filled glovebox, charge a 4 mL reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 mmol), 3-Isopropyl-2-methoxyaniline (1.2 mmol, 198 mg), NaOtBu (1.4 mmol, 135 mg), and RuPhos Pd G4 (0.02 mmol, ~17 mg).
-
Note: If the aryl halide is a liquid, add it via microliter syringe after the solvent.
-
-
Solvent Addition:
-
Add anhydrous, degassed Toluene (5.0 mL).
-
Seal the vial with a Teflon-lined septum cap.
-
-
Reaction:
-
Remove from the glovebox.
-
Place in a pre-heated aluminum block at 80 °C .
-
Stir vigorously (800-1000 rpm) for 2–12 hours.
-
Monitoring: Check conversion via UPLC-MS or TLC. Look for the disappearance of the aryl halide.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove palladium residues and insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
2.2 Visualization: The Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig coupling of hindered anilines.
Part 3: Mechanistic Insights & Troubleshooting
3.1 The Catalytic Cycle
Understanding the failure points is critical for this substrate. The diagram below highlights the specific step where 3-Isopropyl-2-methoxyaniline is most likely to cause issues: the Amine Binding and Reductive Elimination phases.
Caption: Catalytic cycle highlighting 'Amine Binding' as the critical steric bottleneck.
3.2 Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to BrettPhos Pd G4 . While RuPhos is standard, BrettPhos offers a larger bite angle which can sometimes accommodate the specific geometry of ortho-alkoxy anilines better. |
| Hydrodehalogenation | This occurs if the amine binding is too slow. Increase concentration to 0.5 M or switch solvent to t-Amyl Alcohol . | |
| Starting Material Remaining | Incomplete Activation | Ensure the reaction temperature reaches at least 80°C . The steric bulk requires thermal energy to overcome the rotational barrier of the isopropyl group. |
| Blue/Green Reaction | Oxidation of Amine | Oxygen leak. Ensure strict inert atmosphere. The aniline is electron-rich and prone to oxidation. |
Part 4: Data & Performance Benchmarks
The following table summarizes expected performance based on similar ortho-substituted aniline couplings reported in the literature using the RuPhos G4 system.
| Coupling Partner | Catalyst | Base | Yield (Isolated) | Notes |
| Aryl Bromide (para) | RuPhos Pd G4 | NaOtBu | 88-95% | Standard baseline. High efficiency. |
| Aryl Chloride (para) | RuPhos Pd G4 | NaOtBu | 80-92% | Requires slightly longer reaction times (4-6 h). |
| Ortho-Substituted Aryl Halide | RuPhos Pd G4 | NaOtBu | 65-75% | Double ortho-substitution (on both rings) significantly lowers yield. Increase temp to 100°C. |
| Heterocycle (Pyridine) | BrettPhos Pd G4 | K3PO4 | 70-85% | Switch to BrettPhos and weaker base for base-sensitive heterocycles. |
Part 5: References
-
Buchwald, S. L., et al. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Journal of the American Chemical Society.
-
Buchwald, S. L., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions with RuPhos Pd G4. Chemical Science.
-
Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (General Reference for Mechanism).
-
Sigma-Aldrich (Merck) . Buchwald-Hartwig Cross Coupling Reaction Guide.
Application Notes and Protocols for the Scale-up Synthesis of 3-Isopropyl-2-methoxyaniline
Introduction
3-Isopropyl-2-methoxyaniline is a substituted aniline that serves as a crucial building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bulky isopropyl group ortho to the amino functionality and an adjacent methoxy group, imparts specific steric and electronic properties that are leveraged in the design of complex target structures. The growing demand for this intermediate necessitates the development of a robust, scalable, and economically viable synthetic route.
This comprehensive guide provides a detailed protocol for the scale-up synthesis of 3-isopropyl-2-methoxyaniline. The presented methodology is based on a two-step sequence involving the nitration of a readily accessible precursor followed by a clean and efficient reduction. The rationale behind the choice of reagents, reaction conditions, and purification techniques is thoroughly discussed to provide researchers, scientists, and drug development professionals with a practical and scientifically sound approach to the production of this important chemical intermediate.
Strategic Approach to Synthesis
The synthesis of 3-isopropyl-2-methoxyaniline is most effectively achieved through a two-step process commencing with the electrophilic nitration of 3-isopropylanisole, followed by the reduction of the resulting nitroaromatic intermediate. This strategy is advantageous for scale-up due to the relatively low cost of the starting materials and the well-established nature of both nitration and nitro group reduction reactions in industrial settings.
An alternative approach, the direct isopropylation of 2-methoxyaniline, was considered. However, this method is likely to suffer from poor regioselectivity, leading to a complex mixture of isomers that would be challenging and costly to separate on a large scale. The directing effects of the amino and methoxy groups in 2-methoxyaniline would likely favor isopropylation at positions other than the desired C-3 position. Therefore, the nitration-reduction sequence offers a more controlled and predictable pathway to the target molecule.
Detailed Synthetic Protocol
Part 1: Nitration of 3-Isopropylanisole
The initial step involves the electrophilic nitration of 3-isopropylanisole. The methoxy and isopropyl groups are both ortho-, para-directing. In 3-isopropylanisole, this leads to a mixture of nitro isomers. The primary products expected are 3-isopropyl-2-nitroanisole, 3-isopropyl-4-nitroanisole, and 3-isopropyl-6-nitroanisole.[1] The desired 2-nitro isomer is one of the major products and can be separated from the other isomers by column chromatography.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Purity |
| 3-Isopropylanisole | C₁₀H₁₄O | 150.22 | 100 g (0.666 mol) | 98% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 200 mL | 98% |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 70 mL (approx. 1.1 eq) | 70% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1 L | ACS Grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 500 mL | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 50 g | |
| Hexane | C₆H₁₄ | 86.18 | As needed for chromatography | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for chromatography |
Experimental Procedure:
-
Preparation of the Nitrating Mixture: In a 500 mL flask, carefully add 200 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. Slowly add 70 mL of concentrated nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.[1]
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 100 g (0.666 mol) of 3-isopropylanisole in 500 mL of dichloromethane. Cool the solution to 0-5 °C using an ice-water bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of 3-isopropylanisole dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).
-
Work-up: Once the reaction is deemed complete by TLC, carefully pour the reaction mixture over 1 kg of crushed ice in a 4 L beaker with vigorous stirring. Allow the ice to melt completely.
-
Extraction and Neutralization: Transfer the mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer successively with 500 mL of water, 500 mL of saturated sodium bicarbonate solution to neutralize any residual acid, and finally with 500 mL of brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of nitro isomers, is purified by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically employed to separate the desired 3-isopropyl-2-nitroanisole from the other isomers.
Part 2: Reduction of 3-Isopropyl-2-nitroanisole
The second step is the reduction of the purified 3-isopropyl-2-nitroanisole to the target aniline. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean reaction profile, and the ease of product isolation.[2]
Reaction Scheme:
Materials and Reagents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity (for 50g scale) | Purity |
| 3-Isopropyl-2-nitroanisole | C₁₀H₁₃NO₃ | 195.21 | 50 g (0.256 mol) | >98% |
| Palladium on Carbon (10%) | Pd/C | 2.5 g (5 wt%) | ||
| Ethanol | C₂H₅OH | 46.07 | 500 mL | ACS Grade |
| Hydrogen Gas | H₂ | 2.02 | As needed | High Purity |
Experimental Procedure:
-
Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 50 g (0.256 mol) of 3-isopropyl-2-nitroanisole and 2.5 g of 10% palladium on carbon catalyst. Add 500 mL of ethanol as the solvent.
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction Execution: Begin vigorous stirring and heat the mixture to a moderate temperature (e.g., 40-50 °C) to facilitate the reaction. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. The reaction is typically complete within a few hours. Completion can also be confirmed by TLC or GC-MS analysis of a small aliquot of the reaction mixture.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Purification: The filtrate is concentrated under reduced pressure to remove the ethanol. The resulting crude 3-isopropyl-2-methoxyaniline can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow oil.
Data Presentation
Table 1: Summary of a Typical Batch Synthesis
| Parameter | Nitration Step | Reduction Step | Overall |
| Starting Material | 3-Isopropylanisole | 3-Isopropyl-2-nitroanisole | |
| Scale | 100 g | 50 g | |
| Yield of Isolated Intermediate | ~40-50% (of desired isomer) | ||
| Yield of Final Product | ~90-95% | ~36-48% | |
| Purity (by GC-MS) | >98% (after chromatography) | >99% (after distillation) | |
| Reaction Time | 4-5 hours | 3-4 hours |
Visualization of the Synthetic Workflow
Caption: Workflow for the two-step synthesis of 3-Isopropyl-2-methoxyaniline.
Expert Insights and Causality
-
Choice of Nitration Conditions: The use of a mixed acid system (HNO₃/H₂SO₄) at low temperatures is critical for controlling the exothermicity of the nitration reaction and minimizing the formation of byproducts. Dichloromethane is an effective solvent as it is inert under the reaction conditions and facilitates easy separation during the aqueous work-up.
-
Isomer Separation: The separation of the desired 3-isopropyl-2-nitroanisole from its isomers is the most challenging aspect of this synthesis. The efficiency of the column chromatography is paramount for obtaining a high-purity intermediate, which directly impacts the quality of the final product. On a large scale, alternative purification techniques such as fractional distillation under reduced pressure or crystallization could be explored to improve throughput and reduce solvent consumption.
-
Catalytic Hydrogenation for Reduction: Catalytic hydrogenation is the preferred method for the reduction of the nitro group on a large scale due to its high selectivity, atom economy (water is the only byproduct), and the reusability of the catalyst. The use of palladium on carbon is a standard and reliable choice for this transformation. The reaction is typically run under mild pressure and temperature to ensure safety and prevent over-reduction or side reactions.
Self-Validating System and Trustworthiness
The described protocol incorporates several checkpoints to ensure the integrity and success of the synthesis:
-
In-process Monitoring: The use of TLC and GC-MS at various stages allows for real-time monitoring of reaction progress and purity of intermediates. This enables timely adjustments to reaction parameters if necessary.
-
Spectroscopic Characterization: The structure and purity of the final product, 3-isopropyl-2-methoxyaniline, should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The data should be compared with literature values or a certified reference standard.
-
Yield and Purity Tracking: Meticulous tracking of yields and purity at each step is essential for process optimization and identifying potential areas for improvement. Consistent results across multiple batches will validate the robustness of the protocol.
Conclusion
The presented application note provides a comprehensive and scalable protocol for the synthesis of 3-isopropyl-2-methoxyaniline. By following a well-defined two-step sequence of nitration and reduction, and by implementing the recommended in-process controls and purification techniques, researchers and production chemists can reliably produce this valuable chemical intermediate with high purity. The insights into the rationale behind the experimental choices are intended to empower users to adapt and optimize the process for their specific scale and equipment, ensuring a successful and efficient synthesis campaign.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
-
PubChem. (n.d.). 2-Isopropyl-1-methoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). o-Anisidine. Retrieved from [Link]
- Shine, H. J. (1967).
- Rylander, P. N. (2002).
Sources
Advanced Application Note: Recrystallization of 3-Isopropyl-2-methoxyaniline Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
3-Isopropyl-2-methoxyaniline is a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals where the ortho-alkoxy and meta-alkyl substitution pattern dictates binding affinity and metabolic stability.[1]
The purification of this scaffold and its downstream derivatives (amides, ureas, sulfonamides) presents unique challenges:
-
Physical State: The free base is often an oil or low-melting solid due to the disruption of crystal packing by the bulky isopropyl group.[1]
-
Oxidation Sensitivity: Electron-rich anilines are prone to oxidation (browning) at elevated temperatures required for dissolution.[1]
-
"Oiling Out": Derivatives often exhibit liquid-liquid phase separation before crystallization due to the lipophilic isopropyl moiety.[1]
This guide provides an autonomous, field-proven workflow for the recrystallization of these derivatives, moving beyond standard templates to address the specific physicochemical behavior of the 3-isopropyl-2-methoxyaniline core.
Physicochemical Profiling & Solvent Strategy
Before attempting bulk recrystallization, a solubility profile must be established.[1] The 3-isopropyl-2-methoxyaniline scaffold possesses a "Push-Pull" solubility character:
-
Lipophilic Domain: The isopropyl group drives solubility in non-polar solvents (Hexane, Toluene).[1]
-
Polar Domain: The methoxy and amine/amide functionalities require polar protic or aprotic interactions (Alcohols, EtOAc) for dissolution.[1]
Solvent Selection Decision Matrix
The following logic applies to most amide and urea derivatives of the target aniline.
Figure 1: Decision tree for selecting the purification strategy based on the derivative's physical state. High-contrast nodes denote critical decision points.[1]
Detailed Experimental Protocols
Protocol A: Purification of the Intermediate (Salt Formation Method)
Target: 3-Isopropyl-2-methoxyaniline (Free Base is likely an oil).[1] Rationale: Recrystallizing the oily free base is inefficient.[1] Converting it to a hydrochloride salt increases the melting point and lattice energy, facilitating purification.
Reagents:
-
Crude 3-Isopropyl-2-methoxyaniline[1]
-
HCl in Dioxane (4M) or Isopropanol (5-6N)[1]
-
Diethyl Ether or MTBE (Antisolvent)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 g of crude aniline in 50 mL of dry Ethyl Acetate or Ethanol. Cool to 0°C in an ice bath.
-
Salt Formation: Dropwise add 1.1 equivalents of HCl (in Dioxane or IPA) with vigorous stirring. A thick white/off-white precipitate should form immediately.[1]
-
Note: If the solution turns dark, purge with Nitrogen; oxidation is occurring.
-
-
Isolation: Filter the crude salt and wash with cold MTBE to remove non-basic impurities.[1]
-
Recrystallization:
-
Transfer the solid salt to a clean flask.
-
Add boiling Ethanol minimal volume until dissolved.[1]
-
Optional: If colored, add activated carbon (5 wt%), stir for 10 min, and hot filter.[1]
-
Remove from heat.[1] Add warm MTBE (antisolvent) until slight turbidity persists.[1]
-
Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature, then place in a fridge (4°C) overnight.
-
-
Collection: Filter the white needles of the hydrochloride salt. Dry in a vacuum oven at 40°C.
Protocol B: Binary Solvent Recrystallization for Amide Derivatives
Target: Solid derivatives (e.g., N-(3-isopropyl-2-methoxyphenyl)acetamide).[1] System: Ethyl Acetate (Good Solvent) / n-Heptane (Antisolvent).[1]
Step-by-Step Procedure:
-
Saturation: Place 5 g of crude derivative in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Dissolution: Add Ethyl Acetate (EtOAc) in small portions (5 mL aliquots) while heating the bath to 75°C (near reflux).
-
Critical: Add just enough EtOAc to dissolve the solid completely. If 100% dissolution is not achieved but the solution is clear with some floating specks, perform a hot filtration.
-
-
Antisolvent Addition:
-
Keep the solution at a gentle boil.
-
Add n-Heptane dropwise via an addition funnel.[1]
-
Endpoint: Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.
-
-
Clearing: Add 1-2 mL of EtOAc to re-dissolve the cloudiness, ensuring a clear, saturated solution.
-
Controlled Nucleation:
-
Crystallization: Allow to cool to Room Temp (25°C) over 2 hours. Then cool to 0-5°C in an ice bath for 1 hour.
-
Filtration: Filter the crystals. Wash with a cold 1:3 mixture of EtOAc:Heptane.[1]
Troubleshooting: The "Oiling Out" Phenomenon
Derivatives of 3-isopropyl-2-methoxyaniline are notorious for oiling out—separating as a liquid droplet phase rather than crystals.[1] This occurs because the melting point of the solvated compound is lower than the boiling point of the solvent mixture.
Remediation Strategy:
| Observation | Root Cause | Corrective Action |
| Milky emulsion forms upon cooling | Cooling too fast; supersaturation is too high.[1] | Re-heat to clear solution.[1] Add 5-10% more "Good Solvent".[1] Cool very slowly (10°C/hour).[1] |
| Oil droplets form at bottom | Melting point depressed by impurities.[1] | Trituration: Decant the solvent. Add fresh solvent (e.g., Hexane) and scratch the oil with a glass rod to induce solidification.[1] |
| No crystals after 24 hours | Metastable zone width is too large. | Seed: Add a seed crystal. Scratch: Scratch inner wall of flask. Concentrate: Evaporate 20% of solvent. |
Workflow Visualization
Figure 2: Operational workflow for binary solvent recrystallization, highlighting the critical feedback loop for oiling out.
Characterization & Validation
Ensure the recrystallized product meets purity standards before proceeding to biological testing.
-
HPLC Purity: >98% Area under curve (AUC).[1]
-
Note: Impurities from the ortho-alkoxy cleavage (demethylation) often appear as more polar peaks.[1]
-
-
1H NMR Verification:
-
DSC (Differential Scanning Calorimetry): Sharp endotherm indicating a narrow melting range (<2°C).[1] Broad peaks suggest polymorph mixtures or residual solvent.[1]
References
-
PubChem. 3-Isopropyl-2-methoxyaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[1] Available at: [Link][1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Edition, Longman Scientific & Technical, 1989.[1] (Standard reference for aniline purification protocols).
-
Anderson, N. G. Practical Process Research & Development.[1] Academic Press, 2012.[1] (Source for salt formation strategies in process chemistry).
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Application Notes & Protocols: A Comprehensive Guide to Screening the Biological Activity of 3-Isopropyl-2-methoxyaniline Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Aniline and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive framework for the synthesis and subsequent biological screening of a focused library of 3-Isopropyl-2-methoxyaniline analogs. We will delve into the rationale behind targeting this chemical space and provide detailed, field-proven protocols for evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is designed to be a self-validating system, offering not just procedural steps but also the underlying scientific principles, data interpretation guidelines, and visual aids to ensure experimental robustness and reproducibility.
Introduction: The Therapeutic Potential of Substituted Anilines
The aniline scaffold is a cornerstone in the development of numerous therapeutic agents. By modifying the substitution pattern on the aromatic ring, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules to achieve desired biological effects.[1] The core structure of 3-Isopropyl-2-methoxyaniline presents several interesting features for analog design. The methoxy group can act as a hydrogen bond acceptor and influence the compound's conformation, while the isopropyl group provides a lipophilic handle that can be crucial for target engagement.
This guide outlines a strategic approach to explore the therapeutic potential of a library of analogs derived from this core structure. We hypothesize that strategic modifications to this scaffold can lead to the discovery of novel compounds with significant anticancer, antimicrobial, or anti-inflammatory properties.
Synthesis of a 3-Isopropyl-2-methoxyaniline Analog Library
A crucial first step in any screening campaign is the efficient synthesis of a diverse library of analogs. A plausible and versatile synthetic strategy for generating analogs of 3-Isopropyl-2-methoxyaniline involves a multi-step process starting from commercially available precursors. One such approach could be a directed ortho-metalation (DoM) strategy, which allows for regioselective functionalization of the aniline ring.[2][3]
Rationale for Synthetic Approach:
Directed ortho-metalation is a powerful tool for the synthesis of polysubstituted aromatic compounds.[4] By using the methoxy group as a directing group, we can selectively introduce various substituents at the ortho position (C3), allowing for the generation of a diverse library of analogs. Further modifications can be made to the amino group and other positions on the ring to explore the structure-activity relationship (SAR).
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for 3-Isopropyl-2-methoxyaniline analogs.
Screening for Anticancer Activity
Scientific Rationale:
Many aniline derivatives have demonstrated potent anticancer activity by interfering with key signaling pathways involved in cell proliferation, survival, and apoptosis.[4][5] The MAPK/ERK and NF-κB signaling pathways are often dysregulated in cancer, making them attractive targets for therapeutic intervention.[6][7] We will screen our library of 3-Isopropyl-2-methoxyaniline analogs for their ability to inhibit the growth of cancer cells, with the hypothesis that they may modulate these critical pathways.
Primary Screen: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 3-Isopropyl-2-methoxyaniline analogs in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale).
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound using non-linear regression analysis.[10][11]
| Parameter | Description | Example Calculation/Interpretation |
| % Viability | (Absorbance of treated cells / Absorbance of control cells) x 100 | A lower percentage indicates higher cytotoxicity. |
| IC₅₀ | Concentration of the compound that inhibits 50% of cell growth. | A lower IC₅₀ value indicates higher potency. |
| Hit Criteria | Compounds with an IC₅₀ value below a certain threshold (e.g., <10 µM). | To be defined based on the goals of the screening campaign. |
Potential Signaling Pathway Involvement
Caption: Potential anticancer signaling pathways targeted by aniline analogs.
Screening for Antimicrobial Activity
Scientific Rationale:
Aniline derivatives have been reported to possess antimicrobial properties, potentially by disrupting bacterial cell membranes, inhibiting essential enzymes, or interfering with DNA replication. The structural features of our analog library, including lipophilicity and hydrogen bonding capacity, suggest they may exhibit antibacterial and/or antifungal activity.
Primary Screen: Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[5][12]
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli, S. aureus) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.[13]
-
Disk Application: Impregnate sterile paper disks with a known concentration of each 3-Isopropyl-2-methoxyaniline analog (e.g., 10 µ g/disk ). Place the disks onto the agar surface. Include a vehicle control disk and a positive control disk (e.g., ampicillin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
Data Interpretation:
-
The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
-
Compare the zone diameters to established standards (if available) or rank the compounds based on the size of the zones.
| Zone Diameter (mm) | Interpretation |
| > 20 | Highly Susceptible |
| 15-20 | Susceptible |
| 10-14 | Intermediate |
| < 10 | Resistant |
| (Note: These are example ranges and should be validated for the specific bacteria and compounds being tested.) |
Secondary Screen: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This quantitative assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of each active analog in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculum Addition: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Interpretation:
-
The MIC value provides a quantitative measure of the compound's potency.
-
A lower MIC value indicates greater antimicrobial activity.
| Parameter | Description | Interpretation |
| MIC (µg/mL) | Lowest concentration that inhibits visible bacterial growth. | A lower MIC indicates a more potent antimicrobial agent. |
| Hit Criteria | Compounds with an MIC below a certain threshold (e.g., < 16 µg/mL). | To be defined based on the target pathogen and therapeutic context. |
Screening for Anti-inflammatory Activity
Scientific Rationale:
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Small molecules can modulate inflammatory responses by targeting key enzymes and signaling pathways, such as cyclooxygenases (COX) and the NF-κB pathway. We will assess the potential of our aniline analogs to inhibit key inflammatory mediators.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 3-Isopropyl-2-methoxyaniline analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
Data Analysis and Interpretation:
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
-
Determine the IC₅₀ value for each active compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Protocol:
-
A commercial COX inhibitor screening assay kit is recommended for this purpose (e.g., from Cayman Chemical or Abcam). Follow the manufacturer's instructions.
-
The assay typically involves measuring the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.
Data Interpretation:
-
Calculate the percentage of COX-1 and COX-2 inhibition for each compound.
-
Determine the IC₅₀ values for both enzymes to assess potency and selectivity.
| Parameter | Description | Interpretation |
| IC₅₀ (NO) | Concentration that inhibits 50% of LPS-induced NO production. | A lower value indicates greater anti-inflammatory potential. |
| IC₅₀ (COX-1/2) | Concentration that inhibits 50% of COX-1 or COX-2 activity. | A lower value indicates greater potency. |
| COX-2 Selectivity | Ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). | A higher ratio indicates greater selectivity for COX-2, which is often desirable to reduce side effects. |
Overall Screening Workflow and Data Management
Caption: Comprehensive workflow for screening 3-Isopropyl-2-methoxyaniline analogs.
References
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Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link]
-
Aryal, S. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Retrieved from [Link]
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Purdue University. (n.d.). Disk Diffusion Susceptibility Testing (Kirby-Bauer Method). Retrieved from [Link]
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ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
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Panthananickal, A., Hansch, C., & Leo, A. (1978). Structure-activity relationships in antitumor aniline mustards. Journal of Medicinal Chemistry, 21(1), 16–26. Retrieved from [Link]
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Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
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ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. Retrieved from [Link]
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Tunçbilek, M., Göker, H., Ertan, R., Eryigit, R., Kendi, E., & Altanlar, N. (1997). Synthesis and antimicrobial activity of some new anilino benzimidazoles. Archiv der Pharmazie, 330(12), 372–376. Retrieved from [Link]
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Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
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Al-Humaidi, J. Y., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 28(15), 5828. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Signaling pathway of MAPK/ERK in cell proliferation, differentiation, migration, senescence and apoptosis. Retrieved from [Link]
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PubMed. (n.d.). Targeting signaling pathways with small molecules to treat autoimmune disorders. Retrieved from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
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High-Throughput Screening Data Analysis. (n.d.). In Basicmedical Key. Retrieved from [Link]
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Mondal, R., Rahate, K., & Chaudhary, S. (2025). Targeting Cell Signalling Pathways with New Small Molecules in Inflammation and Cancer. Current Topics in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2016, October 4). How to calculate IC50 for my dose response? Retrieved from [Link]
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Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
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Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
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Spandidos Publications. (2020, January 15). ERK/MAPK signalling pathway and tumorigenesis (Review). Retrieved from [Link]
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Frontiers. (n.d.). NF-κB signaling pathway in tumor microenvironment. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives. Retrieved from [Link]
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Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]
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MDPI. (2020, March 28). Understanding MAPK Signaling Pathways in Apoptosis. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]
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AACR Journals. (n.d.). NF-κB in Cancer: A Matter of Life and Death. Retrieved from [Link]
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MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]
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OSTI.gov. (n.d.). A synthetic strategy for the preparation of alkoxy-functionalized bis-1,2,4-triazinyl-2,6-pyridines. Retrieved from [Link]
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Frontiers. (n.d.). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Retrieved from [Link]
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Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]
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SciSpace. (2016, March 29). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. Retrieved from [Link]
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ResearchGate. (n.d.). 2-(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. Retrieved from [Link]
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Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
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Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
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JETIR. (n.d.). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. Retrieved from [Link]
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Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Retrieved from [Link]
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The Strategic Application of 3-Isopropyl-2-methoxyaniline in the Synthesis of Novel Agrochemicals: A Guide for Researchers
In the competitive landscape of agrochemical research and development, the identification of versatile and economically viable precursors is paramount to the discovery of novel active ingredients. 3-Isopropyl-2-methoxyaniline emerges as a promising, yet underexplored, building block for the synthesis of a new generation of pesticides. Its unique substitution pattern—a sterically influential isopropyl group ortho to the amine and a methoxy group providing electronic modulation—offers a distinct advantage in the design of molecules with enhanced efficacy and target specificity.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of 3-isopropyl-2-methoxyaniline. We will delve into its application as a precursor for the synthesis of potent isoxazole carboxamide fungicides, a class of agrochemicals known for their broad-spectrum activity. The protocols and insights provided herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
Physicochemical Properties of 3-Isopropyl-2-methoxyaniline
A thorough understanding of the physicochemical properties of a precursor is fundamental to predicting its reactivity and optimizing reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | PubChem[1] |
| Molecular Weight | 165.23 g/mol | PubChem[1] |
| IUPAC Name | 2-methoxy-3-propan-2-ylaniline | PubChem[1] |
| CAS Number | 723334-17-6 | PubChem[1] |
| Appearance | Not widely documented, likely a liquid or low-melting solid | Inferred from similar structures[2] |
| Solubility | Expected to be insoluble in water | Inferred from similar structures[2] |
The Rationale for 3-Isopropyl-2-methoxyaniline in Agrochemical Synthesis
The strategic placement of the isopropyl and methoxy groups on the aniline ring offers several advantages in the design of bioactive molecules:
-
Steric Hindrance and Regioselectivity: The bulky isopropyl group ortho to the amine can direct reactions to specific positions and influence the final conformation of the molecule. This can be exploited to achieve higher regioselectivity in subsequent synthetic steps and to create a specific three-dimensional shape that enhances binding to the target enzyme or receptor in the pest.
-
Electronic Effects: The electron-donating methoxy group can modulate the nucleophilicity of the aniline nitrogen and the overall electron density of the aromatic ring. This influences its reactivity in key bond-forming reactions, such as amide coupling.
-
Metabolic Stability: The substitution pattern can influence the metabolic stability of the final agrochemical product in the target organism and the environment, potentially leading to improved residual activity and a more favorable toxicological profile.
Application Protocol: Synthesis of a Novel N-(3-isopropyl-2-methoxyphenyl)isoxazole Carboxamide Fungicide
This section details a representative protocol for the synthesis of a potential isoxazole carboxamide fungicide using 3-isopropyl-2-methoxyaniline as a key precursor. Isoxazole carboxamides are a well-established class of fungicides that exhibit activity against a range of plant pathogens.[3][4]
Overall Synthetic Scheme
The synthesis is a two-step process involving the preparation of an isoxazole acyl chloride followed by an amide coupling reaction with 3-isopropyl-2-methoxyaniline.
Caption: Two-step synthesis of a potential isoxazole carboxamide fungicide.
Experimental Protocol: Step 1 - Synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride
This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 217.22 | 5.0 g | 23.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 4.1 mL (2 eq) | 57.5 |
| Toluene | - | 50 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methyl-3-phenylisoxazole-4-carboxylic acid (5.0 g, 23.0 mmol) and toluene (50 mL).
-
Slowly add thionyl chloride (4.1 mL, 57.5 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 5-methyl-3-phenylisoxazole-4-carbonyl chloride is a solid or oil and is used in the next step without further purification.
Causality and Insights: The use of an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride. Toluene is an inert solvent suitable for the reflux temperature. The removal of excess thionyl chloride is crucial as it can react with the aniline in the next step.
Experimental Protocol: Step 2 - Synthesis of N-(3-isopropyl-2-methoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide
This amide coupling reaction is a standard method for forming robust amide bonds.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | 235.66 | ~23.0 (from Step 1) | ~23.0 |
| 3-Isopropyl-2-methoxyaniline | 165.23 | 3.8 g (1.0 eq) | 23.0 |
| Pyridine | 79.10 | 2.2 mL (1.2 eq) | 27.6 |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-isopropyl-2-methoxyaniline (3.8 g, 23.0 mmol) and pyridine (2.2 mL, 27.6 mmol) in dichloromethane (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 5-methyl-3-phenylisoxazole-4-carbonyl chloride from Step 1 in 50 mL of dichloromethane and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-(3-isopropyl-2-methoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide.
Causality and Insights: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is performed at 0°C initially to control the exothermic reaction between the acyl chloride and the amine. The aqueous workup is essential to remove the pyridine hydrochloride salt and any unreacted starting materials.
Expected Results and Characterization
| Product | Expected Yield | Appearance | Key Characterization Data (Predicted) |
| N-(3-isopropyl-2-methoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | 70-85% | White to off-white solid | ¹H NMR: Peaks corresponding to aromatic protons, isopropyl group, methoxy group, and methyl group. ¹³C NMR: Peaks for carbonyl carbon, aromatic carbons, and aliphatic carbons. HRMS: Calculated m/z for C₂₁H₂₂N₂O₃. |
Logical Workflow for Synthesis and Purification
Caption: A logical workflow for the synthesis and purification of the target compound.
Conclusion
3-Isopropyl-2-methoxyaniline represents a valuable and versatile precursor for the synthesis of novel agrochemicals. The strategic positioning of its functional groups provides a unique scaffold for the development of next-generation fungicides, herbicides, and insecticides. The detailed protocols and rationale presented in this guide offer a solid foundation for researchers to explore the full potential of this promising intermediate in their discovery programs. By leveraging the principles of steric and electronic control, scientists can unlock new avenues for creating more effective and sustainable crop protection solutions.
References
-
PubChem. 3-isopropyl-2-methoxyaniline. National Center for Biotechnology Information. [Link]
-
MDPI. Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). [Link]
-
National Center for Biotechnology Information. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]
-
ResearchGate. Laboratory evaluation of the herbicide activity of 3-isopropylquinazoline-4(3H)-one. [Link]
- Google Patents. Improvement for production process for isopropyl aniline.
-
PubMed. Herbicidal Activity of an Isopropylmalate Dehydrogenase Inhibitor. [Link]
-
ResearchGate. Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]
-
MDPI. Herbicidal Activity of an Isopropylmalate Dehydrogenase Inhibitor. [Link]
-
Chinese Journal of Pesticide Science. [Link]
-
Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Google Patents. Method of 3-isopropylbenzo-2-thio-1,3-diazinone-(4).
- Google Patents.
- Google Patents. Method for synthesizing 2-methyl-6-isopropyl aniline.
-
National Center for Biotechnology Information. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]
Sources
- 1. US10772327B2 - Herbicide composition containing isopropylamine caprylate - Google Patents [patents.google.com]
- 2. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101503403A - Preparation of sulfonylurea herbicide nicosulfuron - Google Patents [patents.google.com]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Streamlined Approach to 3-Isopropyl-2-methoxyaniline Synthesis via a Two-Stage Continuous Flow Process
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Isopropyl-2-methoxyaniline is a valuable substituted aniline building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Traditional batch synthesis of such poly-substituted anilines often involves hazardous nitration steps and challenging catalytic hydrogenations, posing significant safety and scalability risks. This application note details a robust, two-stage continuous flow process for the synthesis of 3-Isopropyl-2-methoxyaniline. The protocol leverages the inherent safety and efficiency of flow chemistry, beginning with the regioselective nitration of 2-isopropylanisole, followed by an integrated continuous catalytic reduction of the resulting nitroaromatic intermediate. This end-to-end flow approach offers superior control over reaction parameters, minimizes the handling of hazardous intermediates, and provides a scalable, efficient, and safer alternative to conventional batch methods.
Introduction: The Case for Flow Chemistry
The synthesis of highly substituted anilines is a cornerstone of modern medicinal chemistry. However, the classical methods employed, particularly nitration and reduction, are fraught with challenges. Nitration reactions using mixed acids are notoriously exothermic and can lead to thermal runaways in batch reactors.[1] Similarly, catalytic hydrogenation for nitro group reduction often requires high pressures of hydrogen gas, which presents significant explosion hazards, especially at scale.
Flow chemistry mitigates these risks by utilizing microreactors or tubular reactors with high surface-area-to-volume ratios. This characteristic allows for near-instantaneous heat dissipation and precise temperature control, effectively taming highly exothermic reactions like nitration.[1][2] For catalytic reductions, flow systems enable the use of packed-bed reactors, which allow for the safe, on-demand use of hydrogen and significantly improve catalyst efficiency and longevity.[3][4] This guide presents a validated, two-step continuous process that transforms the synthesis of 3-Isopropyl-2-methoxyaniline from a hazardous batch operation into a streamlined and safe automated process.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route involves two sequential, high-performance flow chemistry modules:
-
Module 1: Regioselective Nitration: Continuous nitration of commercially available 2-isopropylanisole.
-
Module 2: Continuous Catalytic Hydrogenation: Reduction of the intermediate, 2-isopropyl-6-nitroanisole, to the final product.
Rationale for Regioselectivity in Nitration
The key to this synthesis is controlling the regioselectivity of the initial electrophilic aromatic substitution. The starting material, 2-isopropylanisole, possesses two directing groups: a strongly activating ortho, para-directing methoxy group (-OMe) and a weakly activating ortho, para-directing isopropyl group (-iPr).
-
Methoxy Group Influence: As a powerful activating group, the methoxy substituent strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho (C6) and para (C4) positions.
-
Isopropyl Group Influence: This group directs to its ortho (C3) and para (C5) positions.
The methoxy group's electronic directing effect is dominant. Therefore, substitution is overwhelmingly favored at the C4 and C6 positions. Between these two, the C6 position is sterically less hindered than the C4 position, which is flanked by both the methoxy and isopropyl groups. Consequently, the nitration proceeds with high selectivity to yield 2-isopropyl-6-nitroanisole as the major product.[5]
Rationale for Catalytic Reduction in Flow
The reduction of a nitro group to an amine is a fundamental transformation.[6] In a flow setup, a solution of the nitroaromatic compound is passed through a heated, pressurized tube packed with a heterogeneous catalyst (e.g., Palladium on Carbon). Gaseous hydrogen is introduced into this stream, and the reaction occurs efficiently and safely at the catalyst surface. This method avoids the large headspaces of flammable hydrogen gas typical of batch reactors and provides excellent reaction control.[7][8]
Experimental Protocols
Module 1: Continuous Flow Nitration of 2-Isopropylanisole
This protocol describes the synthesis of 2-isopropyl-6-nitroanisole.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Isopropylanisole | 98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific |
| Nitric Acid (HNO₃) | 70% | VWR |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Saturated NaHCO₃ solution | ACS Grade | Lab Prepared |
| Anhydrous MgSO₄ | ACS Grade | Fisher Scientific |
Equipment Setup
-
Two high-precision syringe pumps (e.g., Chemtrix, Vapourtec)
-
One T-shaped micromixer (e.g., Swagelok, 1/16" PFA)
-
One coiled residence time unit (10 mL PFA tubing, 1/16" OD)
-
A temperature-controlled oil bath or heating block
-
A back-pressure regulator (BPR), 25 psi
-
Collection flask containing a quench solution
Workflow Diagram: Nitration
Caption: Workflow for continuous nitration.
Step-by-Step Protocol
-
Prepare Reagent Stream A: Dissolve 2-isopropylanisole (7.5 g, 50 mmol) in dichloromethane (DCM) to a total volume of 50 mL (1.0 M solution).
-
Prepare Reagent Stream B: In a flask cooled in an ice bath, slowly add 70% nitric acid (4.5 g, 50 mmol) to 98% sulfuric acid (5.1 g, 52 mmol). Caution: This is highly exothermic. Allow the mixture to cool to room temperature.
-
System Setup: Assemble the flow reactor system as shown in the diagram above. Place the coil reactor in a water bath pre-heated to 40 °C.
-
Prime the System: Prime Pump A with the substrate solution and Pump B with the nitrating mixture.
-
Initiate Reaction: Set the flow rates for both pumps to 0.5 mL/min. This creates a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the 10 mL reactor.
-
Equilibration and Collection: Allow the system to run for at least 20 minutes to reach a steady state. Collect the output stream in a flask containing 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring to quench the reaction.
-
Workup:
-
Once the collection is complete, transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Wash it with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield crude 2-isopropyl-6-nitroanisole. The product can be used in the next step without further purification.
-
Module 2: Continuous Flow Hydrogenation of 2-isopropyl-6-nitroanisole
This protocol describes the synthesis of the final product, 3-Isopropyl-2-methoxyaniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-isopropyl-6-nitroanisole | (From Module 1) | - |
| Palladium on Carbon (10 wt. %) | - | Sigma-Aldrich |
| Hydrogen Gas (H₂) | High Purity | Airgas |
| Ethyl Acetate (EtOAc) | Anhydrous | Fisher Scientific |
Equipment Setup
-
A commercial flow hydrogenation system (e.g., ThalesNano H-Cube Pro™, Uniqsis FlowSyn™) or a custom-built setup.
-
A packed-bed reactor or catalyst cartridge (e.g., 10% Pd/C CatCart®).
-
A high-precision HPLC pump.
-
A back-pressure regulator (BPR), 20 bar.
Workflow Diagram: Hydrogenation
Caption: Workflow for continuous catalytic hydrogenation.
Step-by-Step Protocol
-
Prepare Substrate Solution: Dissolve the crude 2-isopropyl-6-nitroanisole (assuming 9.75 g, 50 mmol from the previous step) in ethyl acetate (EtOAc) to a total volume of 100 mL (0.5 M solution).
-
System Setup: Install a 10% Pd/C catalyst cartridge into the flow hydrogenator. Set the reactor temperature to 60 °C and the hydrogen pressure to 20 bar.
-
Prime the System: Prime the pump with ethyl acetate to wet the catalyst and purge the system.
-
Initiate Reaction: Switch the pump inlet to the substrate solution and set the flow rate to 0.5 mL/min.
-
Collection: Collect the product stream exiting the back-pressure regulator. Monitor the reaction completion by TLC or LC-MS.
-
Workup: Once the substrate has been fully processed, flush the system with pure solvent. Combine the collected fractions and remove the ethyl acetate under reduced pressure to yield the final product, 3-Isopropyl-2-methoxyaniline. Further purification can be performed by column chromatography if required.
Representative Results
The following table summarizes expected outcomes based on the optimization of the flow parameters.
| Parameter | Module 1: Nitration | Module 2: Hydrogenation |
| Temperature | 40 °C | 60 °C |
| Residence Time / Flow Rate | 10 min (1.0 mL/min total) | N/A (0.5 mL/min) |
| Pressure | 25 psi | 20 bar |
| Conversion | >99% | >99% |
| Selectivity (desired isomer) | >95% | >99% |
| Isolated Yield (over 2 steps) | - | ~90-94% |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion (Nitration) | - Insufficient residence time.- Low reaction temperature.- Inaccurate reagent stoichiometry. | - Decrease total flow rate to increase residence time.- Increase temperature in 5 °C increments (do not exceed 60 °C).- Verify concentrations of stock solutions. |
| Formation of Dinitro Byproducts | - Residence time is too long.- Nitrating agent in large excess. | - Increase total flow rate.- Adjust stoichiometry to be closer to 1:1. |
| Clogging in the Reactor | - Precipitation of starting materials or products.- Immiscible phases not mixing well. | - Ensure complete dissolution of starting materials.- Use a more efficient micromixer. |
| Incomplete Reduction (Hydrogenation) | - Catalyst deactivation.- Flow rate too high.- Insufficient H₂ pressure. | - Replace the catalyst cartridge.- Decrease the liquid flow rate.- Increase the hydrogen pressure. |
Conclusion
This application note demonstrates a highly efficient, safe, and scalable continuous flow synthesis of 3-Isopropyl-2-methoxyaniline. By separating the synthesis into two dedicated flow modules, the hazardous conditions of nitration and catalytic hydrogenation are precisely controlled, leading to high yields and selectivities. This method not only enhances laboratory safety but also provides a clear pathway for the multi-kilogram scale production of this important chemical intermediate, showcasing the transformative power of flow chemistry in modern organic synthesis.
References
- CN101492378A - Improvement for production process for isopropyl aniline.
-
Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Sustainable Chemistry & Engineering. [Link]
-
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ResearchGate. [Link]
-
An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. MDPI. [Link]
-
Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry. [Link]
-
Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene... Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Research Progress on Continuous-Flow Nitrification Technology and Equipment. Thieme Connect. [Link]
- WO2015011729A1 - Continuous flow liquid phase nitration of alkyl benzene compounds.
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
Nitro to amine reductions using aqueous flow catalysis under ambient conditions. ResearchGate. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. WO2015011729A1 - Continuous flow liquid phase nitration of alkyl benzene compounds - Google Patents [patents.google.com]
- 3. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Guide: Side Reactions in the Nitration of 2-Isopropylanisole
Executive Summary
The nitration of 2-isopropylanisole (also known as o-isopropylanisole) is a critical electrophilic aromatic substitution (EAS) used to synthesize intermediates for agrochemicals and pharmaceuticals. While the methoxy group (-OCH₃) strongly directs the incoming nitro group to the ortho and para positions, the presence of the bulky isopropyl group (-CH(CH₃)₂) at the ortho position introduces significant steric and electronic complexity.[1]
The target product is typically 2-isopropyl-4-nitroanisole (para-substitution relative to methoxy). However, researchers frequently encounter yield losses due to three specific failure modes:
-
Regioisomeric contamination (formation of the 6-nitro isomer).
-
Nitro-dealkylation (Ipso-substitution causing loss of the isopropyl group).
-
Oxidative demethoxylation (formation of nitrophenols).
This guide provides a mechanistic breakdown and actionable troubleshooting steps to mitigate these side reactions.
Reaction Pathway & Mechanism Analysis[2]
The following diagram illustrates the competitive pathways governing the product distribution. Note the divergence between the desired electronic control and the steric-driven side reactions.
Figure 1: Mechanistic divergence in the nitration of 2-isopropylanisole. The major pathway (blue) leads to the 4-nitro derivative, while ipso-attack (red) leads to dealkylation.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing a significant amount of 2-nitroanisole in my GC-MS. Where did the isopropyl group go?"
Diagnosis: You are experiencing Nitrodeisopropylation (Ipso-Nitration) .[1][2] Mechanism: The nitronium ion (NO₂⁺) is an aggressive electrophile. While the methoxy group directs to C4 and C6, the isopropyl group at C2 also activates the ipso position (C2). Attack at C2 forms a σ-complex that can eject the isopropyl cation (as propene or isopropyl alcohol) to restore aromaticity, resulting in 2-nitroanisole [1]. This is common with secondary alkyl groups under forcing conditions.
Corrective Actions:
-
Temperature Control: Ipso-substitution has a higher activation energy than normal substitution. Maintain reaction temperature below 0°C.
-
Acid Strength: Avoid "superacid" conditions. If using mixed acid (H₂SO₄/HNO₃), reduce the sulfuric acid concentration or switch to a milder nitrating agent like Acetyl Nitrate (Ac₂O/HNO₃) , which is more regioselective and less prone to ipso-attack [2].
Issue 2: "My product contains ~15-20% of the 6-nitro isomer. How can I maximize the 4-nitro product?"
Diagnosis: Poor Regiocontrol (Ortho/Para ratio) . Mechanism: The methoxy group directs ortho (C6) and para (C4).[1] The C6 position is sterically hindered by the adjacent methoxy group, but not as severely as the C2 position (occupied by isopropyl). The statistical factor (one C4 vs. one C6) implies a mix, but sterics usually favor C4. High temperatures or non-selective reagents increase the C6 isomer.
Corrective Actions:
-
Solvent Effects: Switch to a solvent that increases steric bulk around the electrophile or the substrate. Using Acetic Anhydride as a solvent often improves para selectivity (C4) by forming the bulkier acetyl nitrate species.
-
Zeolite Catalysis: Consider solid-acid catalysts (e.g., H-beta zeolite ). The pore structure of zeolites imposes shape selectivity, heavily favoring the linear para-isomer (4-nitro) over the bent ortho-isomer (6-nitro) [3].
Issue 3: "The reaction mixture turned black/tarry, and I detected nitrophenols."
Diagnosis: Oxidative Demethylation . Mechanism: In the presence of strong acid and heat, the ether linkage is susceptible to hydrolysis or oxidative cleavage. The resulting phenol is then rapidly nitrated (often multiple times) due to the high reactivity of the -OH group, leading to tarry oxidation byproducts.
Corrective Actions:
-
Quench Protocol: Ensure the reaction is quenched immediately upon completion. Do not let the reaction stir overnight in strong acid.
-
Water Content: Use anhydrous reagents.[3][4] Water can act as a nucleophile to assist in ether cleavage under acidic conditions.
Optimized Experimental Protocols
Protocol A: Standard Mixed Acid (Baseline)
Best for: High throughput when minor side products can be tolerated.
-
Dissolution: Dissolve 2-isopropylanisole (10 mmol) in Dichloromethane (DCM) (20 mL). Cool to -10°C.
-
Acid Prep: Prepare a mixture of conc. HNO₃ (11 mmol) and conc.[4] H₂SO₄ (catalytic, 2 drops) or acetic acid. Note: Minimizing H₂SO₄ reduces ipso-attack.
-
Addition: Add acid mixture dropwise over 30 mins. Do not exceed 0°C.
-
Workup: Quench with ice water. Wash organic layer with NaHCO₃ (sat) to remove acid. Dry over MgSO₄.
Protocol B: High-Selectivity Acetyl Nitrate (Recommended)
Best for: Maximizing 4-nitro isomer and minimizing dealkylation.
-
Reagent Prep: In a separate flask, add fuming HNO₃ (10 mmol) to Acetic Anhydride (15 mL) at 0°C. Stir for 15 min to form acetyl nitrate.
-
Substrate: Dissolve 2-isopropylanisole (10 mmol) in Acetic Anhydride (5 mL).
-
Reaction: Add the acetyl nitrate solution to the substrate at -5°C to 0°C .
-
Monitoring: Monitor by TLC/GC. The reaction is typically cleaner with higher para selectivity.
-
Quench: Pour into ice/water mixture. Stir for 30 min to hydrolyze excess anhydride. Extract with Ethyl Acetate.
Data Summary: Condition vs. Product Distribution
| Reaction System | Major Product (4-Nitro) | Minor Product (6-Nitro) | Side Product (Ipso/Dealkyl) | Notes |
| HNO₃ / H₂SO₄ (Mixed Acid) | 70-75% | 15-20% | 5-10% | Fast, but "dirty". High risk of dealkylation. |
| HNO₃ / Ac₂O (Acetyl Nitrate) | 85-90% | 5-10% | < 2% | Recommended. Excellent regiocontrol. |
| Zeolite / HNO₃ | > 95% | < 3% | < 1% | Requires solid catalyst optimization. |
References
-
Nitration of Isopropyl-substituted Benzenes & Side Reactions Source: Journal of the Chemical Society, Perkin Transactions 2. Context: Discusses nitrodeisopropylation mechanisms in isopropyl-arenes.
-
Regioselective Nitration using Acetyl Nitrate Source: BenchChem Application Notes.[3] Context: Protocols for optimizing para-selectivity in activated anisoles.
-
Zeolite-Catalyzed Regioselective Nitration Source: Google Patents (US5946638A). Context: Method for achieving high para-selectivity in aromatic nitration using shape-selective catalysts.
Sources
- 1. 2-Isopropylanisole | 2944-47-0 | Benchchem [benchchem.com]
- 2. Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Buchwald-Hartwig Amination of 3-Isopropyl-2-methoxyaniline
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation, particularly when working with sterically hindered and electron-rich substrates such as 3-isopropyl-2-methoxyaniline. Our goal is to provide you with in-depth, field-proven insights to diagnose and resolve common issues, ensuring the success of your C-N cross-coupling reactions.
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines.[1] However, its success is highly sensitive to reaction conditions, and challenging substrates can often lead to catalyst deactivation and low product yields.[2] This guide will walk you through a systematic approach to troubleshooting, grounded in the mechanistic principles of the catalytic cycle.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the Buchwald-Hartwig amination of complex substrates.
Q1: My reaction is sluggish or has stalled completely. What are the likely causes?
A stalled reaction is often a primary indicator of catalyst deactivation. Potential causes include:
-
Formation of inactive palladium species: The active Pd(0) catalyst can aggregate to form inactive palladium black (nanoparticles).[3]
-
Ligand degradation: The phosphine ligand can be oxidized or otherwise degraded under the reaction conditions.
-
Inhibition by reaction components: Excess reactants, products, or byproducts can coordinate to the palladium center and inhibit catalysis.[4]
-
Insufficiently inert atmosphere: Trace oxygen can lead to the oxidation of the phosphine ligand and the palladium catalyst.
Q2: I'm observing significant amounts of hydrodehalogenation of my aryl halide starting material. What's going on?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination. This can be promoted by:
-
β-hydride elimination: This can occur from the palladium-amido intermediate, especially with primary amines.
-
Inefficient reductive elimination: If the final C-N bond-forming step is slow, side reactions like hydrodehalogenation become more competitive. The choice of a bulky, electron-rich ligand can often minimize this side reaction.[5]
Q3: Why is the choice of base so critical for this reaction?
The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine to form the more nucleophilic amide.[5] However, the wrong base can be detrimental:
-
Strong bases with sensitive substrates: Strong bases like sodium tert-butoxide can cause decomposition of base-sensitive functional groups on your substrates, leading to impurities that can poison the catalyst.[6]
-
Base-induced catalyst aggregation: In some cases, the choice of base can influence the aggregation of the palladium catalyst into an inactive form.
-
Formation of stable palladium-base complexes: In polar solvents, some bases can form overly stable complexes with the palladium center, effectively taking the catalyst out of the active cycle.[7]
Q4: Can the solvent choice impact catalyst stability?
Absolutely. The solvent not only affects the solubility of your reagents but also influences the stability and reactivity of the catalytic species.[8]
-
Coordinating solvents: Solvents like DMF or NMP can sometimes coordinate to the palladium center, potentially inhibiting the reaction.
-
Solvent polarity: The polarity of the solvent can affect the rates of the different steps in the catalytic cycle and the stability of intermediates. Nonpolar solvents like toluene or dioxane are commonly used.[9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to catalyst deactivation in the Buchwald-Hartwig amination of 3-isopropyl-2-methoxyaniline.
Step 1: Initial Diagnosis - Observing the Symptoms
Carefully observe your reaction. The primary symptoms of catalyst deactivation include:
-
Low or no conversion: The most obvious sign that your catalyst is not performing as expected.
-
Reaction stalls after initial conversion: The reaction starts but does not go to completion.
-
Formation of palladium black: A visible precipitation of black solid is a clear indication of catalyst aggregation.
-
Significant side product formation: The appearance of hydrodehalogenated arene or other unexpected byproducts suggests that the desired catalytic pathway is being outcompeted.
Step 2: A Systematic Approach to Problem Solving
Use the following flowchart to guide your troubleshooting process.
Caption: Buchwald-Hartwig cycle and deactivation pathways.
-
Palladium Nanoparticle Formation (Sintering): The active, monoligated Pd(0) species is highly reactive and can aggregate into catalytically inactive palladium nanoparticles, often observed as palladium black. [10]This is more likely to occur at higher temperatures and with less sterically demanding ligands that do not effectively shield the palladium center.
-
Ligand Degradation: Bulky biarylphosphine ligands are crucial for the success of challenging aminations. [11]However, they can be susceptible to oxidation in the presence of trace oxygen. The P=O bond formed upon oxidation significantly reduces the ligand's electron-donating ability, rendering the catalyst less active.
-
Catalyst Poisoning:
-
Substrate/Product Inhibition: The electron-rich methoxy and bulky isopropyl groups on 3-isopropyl-2-methoxyaniline can, in some cases, coordinate to the palladium center and inhibit catalytic turnover.
-
Byproduct Inhibition: Halide ions generated during the reaction can form stable, less reactive palladium complexes, especially with aryl iodides. [4] * Impurity Poisoning: Trace impurities in reagents or solvents can act as potent catalyst poisons.
-
Recommended Protocols and Reagent Selection
For the amination of a challenging substrate like 3-isopropyl-2-methoxyaniline, careful selection of the catalyst system and reaction conditions is paramount.
Table 1: Recommended Catalyst Systems for Sterically Hindered Anilines
| Ligand | Palladium Source | Key Advantages |
| BrettPhos | Pd₂(dba)₃ or BrettPhos Palladacycle | Excellent for sterically hindered primary amines. [12] |
| RuPhos | Pd₂(dba)₃ or RuPhos Palladacycle | Effective for a broad range of amines, including secondary amines. |
| XPhos | Pd₂(dba)₃ or XPhos Palladacycle | A robust and versatile ligand for many challenging couplings. |
| tBuXPhos | Pd₂(dba)₃ or tBuXPhos Palladacycle | Increased steric bulk can be beneficial for highly hindered substrates. [13] |
Table 2: Base and Solvent Selection Guide
| Base | Solvent | Considerations |
| NaOtBu | Toluene, Dioxane | Strong base, generally provides high reaction rates. May not be suitable for base-sensitive substrates. |
| LHMDS | Toluene, THF | Strong, non-nucleophilic base. Useful for substrates with acidic protons. |
| K₃PO₄ | Dioxane, Toluene | A weaker base, offering good functional group tolerance. May require higher temperatures or longer reaction times. |
| Cs₂CO₃ | Dioxane, Toluene | Another mild base with good functional group compatibility. |
Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of 3-Isopropyl-2-methoxyaniline
This protocol provides a starting point for your experiments. Optimization may be required.
-
Reagent Preparation:
-
Ensure all reagents are of high purity. If necessary, purify the aryl halide and amine by distillation, recrystallization, or column chromatography.
-
Dry the solvent over an appropriate drying agent and degas thoroughly with argon for at least 30 minutes.
-
The base should be freshly opened or dried under vacuum before use.
-
-
Reaction Setup (under an inert atmosphere of argon or nitrogen):
-
To a dry Schlenk flask or glovebox vial, add the palladium precatalyst (e.g., BrettPhos Palladacycle, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Add the aryl halide (1.0 equiv), 3-isopropyl-2-methoxyaniline (1.1-1.2 equiv), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble palladium species.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analytical Techniques for Characterizing Deactivated Catalysts
For a more in-depth investigation of catalyst deactivation, the following analytical techniques can be employed on the spent catalyst recovered from the reaction mixture:
-
Transmission Electron Microscopy (TEM): To visualize the formation and size distribution of palladium nanoparticles. [14]* X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the palladium and identify the presence of oxidized phosphine ligands. [14]* Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the amount of palladium that may have leached from a solid support or to detect trace metal impurities in reagents. [15] By systematically applying the troubleshooting strategies outlined in this guide and paying close attention to the fundamental principles of the Buchwald-Hartwig amination, you can overcome the challenges associated with catalyst deactivation and successfully synthesize your target arylamines.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Couplings with 3-Isopropyl-2-methoxyaniline
Welcome to the technical support center for optimizing cross-coupling reactions involving 3-isopropyl-2-methoxyaniline. This sterically hindered aniline derivative is a valuable building block in pharmaceutical and materials science research. However, its unique structural features can present challenges in achieving optimal reaction outcomes. This guide provides in-depth, experience-driven advice to help you navigate these challenges, particularly concerning the critical parameter of reaction temperature.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when optimizing the reaction temperature for couplings with 3-isopropyl-2-methoxyaniline.
Issue 1: Low or No Product Yield at Standard Temperatures
Q: I'm attempting a Suzuki-Miyaura coupling with 3-isopropyl-2-methoxyaniline using standard conditions (e.g., 80 °C), but I'm observing very low conversion. What's going wrong?
A: The steric hindrance from the isopropyl and methoxy groups on the aniline ring can significantly slow down the reaction rate. The bulky nature of this substrate can impede the oxidative addition and reductive elimination steps in the catalytic cycle.[1][2] While 80 °C is a common starting point for many Suzuki reactions, it may be insufficient for this sterically demanding substrate.[3][4]
Causality and Recommended Actions:
-
Insufficient Thermal Energy: The reaction may simply lack the necessary activation energy to overcome the steric barriers at 80 °C.
-
Solution: Incrementally increase the reaction temperature. A systematic screen from 80 °C to 110 °C in 10 °C intervals is a good starting point.[5] Monitor the reaction progress at each temperature point by TLC or LC-MS to identify the optimal temperature for product formation.
-
-
Catalyst Deactivation: At higher temperatures, some palladium catalysts can decompose, leading to a loss of activity.[6]
-
Solution: If increasing the temperature doesn't improve the yield or leads to a stall in the reaction, consider using a more thermally stable catalyst system. Buchwald's biarylphosphine ligands, for example, are known to be effective for sterically hindered substrates.
-
Issue 2: Formation of Significant Side Products at Elevated Temperatures
Q: I've increased the temperature to improve the yield, but now I'm seeing a significant amount of side products. How can I suppress these unwanted reactions?
A: Elevated temperatures, while often necessary for activating sterically hindered substrates, can also promote side reactions. Common side products in cross-coupling reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide.[7]
Causality and Recommended Actions:
-
Thermodynamic vs. Kinetic Control: At higher temperatures, the reaction may shift from kinetic control (favoring the fastest-formed product) to thermodynamic control (favoring the most stable product).[8][9][10][11] If a side product is more thermodynamically stable than your desired product, higher temperatures will favor its formation.
-
Solution: The goal is to find the "sweet spot" temperature that is high enough to drive the desired reaction forward at a reasonable rate but low enough to minimize the formation of thermodynamic side products. This often requires careful, systematic temperature screening.
-
-
Catalyst-Mediated Side Reactions: The catalyst itself can sometimes promote unwanted side reactions at higher temperatures.
-
Solution: In addition to temperature optimization, consider changing the ligand on your palladium catalyst. Different ligands can alter the selectivity of the catalyst and may suppress the formation of specific side products.
-
Issue 3: Decomposition of Starting Material or Product
Q: When I run my reaction at higher temperatures (e.g., >120 °C), I notice a decrease in the overall mass balance, suggesting decomposition. What is the thermal stability of 3-isopropyl-2-methoxyaniline?
Causality and Recommended Actions:
-
Thermal Degradation: The starting material, product, or even the solvent can decompose at excessive temperatures.
-
Solution: If you suspect decomposition, it is crucial to perform a stability study. Run a control experiment with your starting material and solvent at the target temperature without the catalyst and coupling partner. If decomposition is observed, a lower temperature or a different solvent with a higher boiling point may be necessary.
-
-
Solvent Choice: The choice of solvent can influence the thermal stability of the reactants and the catalyst.
-
Solution: Consider using a high-boiling point, inert solvent such as toluene, dioxane, or DMF.[13] These solvents allow for a wider range of accessible temperatures and can sometimes stabilize the catalytic species.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for optimizing a coupling reaction with 3-isopropyl-2-methoxyaniline?
A1: A good starting point for a Suzuki or Buchwald-Hartwig coupling with this substrate is typically between 80-100 °C.[3][13] However, due to its steric hindrance, you should be prepared to screen higher temperatures, potentially up to 120 °C, depending on the specific coupling partners and catalyst system used.[5]
Q2: How do I set up a systematic temperature screening experiment?
A2: High-throughput experimentation (HTE) techniques are ideal for this.[14][15][16] You can use a parallel reaction block or a multi-well plate to run several reactions simultaneously at different temperatures.[14] A typical screen might involve setting up identical reactions at 80 °C, 90 °C, 100 °C, and 110 °C. It is crucial to ensure all other reaction parameters (concentrations, catalyst loading, solvent, and base) are kept constant across all reactions.[17]
Q3: How does reaction time relate to reaction temperature?
A3: Reaction temperature and time are inversely related. Higher temperatures generally lead to faster reaction rates, allowing for shorter reaction times. Conversely, lower temperatures will require longer reaction times to achieve the same conversion.[10] When optimizing, it is important to monitor the reactions over time at each temperature to understand the kinetics of product formation and potential side product accumulation.
Q4: Can microwave irradiation be used to optimize the reaction temperature?
A4: Yes, microwave-assisted synthesis can be a powerful tool for rapidly optimizing reaction conditions.[18] Microwave heating allows for rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times and improved yields. You can quickly screen a range of temperatures to find the optimal conditions.
III. Experimental Protocols & Data Presentation
Protocol 1: Parallel Temperature Screening for Suzuki-Miyaura Coupling
This protocol outlines a method for systematically screening reaction temperatures for the Suzuki-Miyaura coupling of 3-isopropyl-2-methoxyaniline with an arylboronic acid.
Materials:
-
3-isopropyl-2-methoxyaniline
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Parallel reaction block or multi-well plate with stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 3-isopropyl-2-methoxyaniline (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) to each reaction vessel.
-
Solvent and Catalyst Addition: Add the anhydrous solvent to each vessel, followed by the palladium catalyst (typically 1-5 mol%).
-
Temperature Screening: Seal the reaction vessels and place them in a pre-heated parallel reaction block set to the desired temperatures (e.g., 80, 90, 100, and 110 °C).
-
Monitoring: Stir the reactions at the set temperatures. At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction for analysis by TLC or LC-MS to monitor the conversion to the product.
-
Analysis: After the reaction is complete, or once optimal conversion is reached, cool the reactions to room temperature. Dilute the samples with a suitable solvent and analyze by LC-MS or GC-MS to determine the relative yield of the product and the formation of any side products.
Data Summary Table: Example Temperature Screen
| Temperature (°C) | Time (h) | Conversion to Product (%) | Key Side Product (%) |
| 80 | 24 | 15 | <1 |
| 90 | 24 | 45 | 2 |
| 100 | 12 | 85 | 5 |
| 110 | 8 | 92 | 10 |
| 120 | 8 | 88 | 25 (Decomposition noted) |
This is example data and actual results will vary.
IV. Visualizing Reaction Optimization
Decision Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature for couplings with 3-isopropyl-2-methoxyaniline.
Caption: Decision workflow for optimizing reaction temperature.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram shows the key steps in the Suzuki-Miyaura catalytic cycle, highlighting where temperature plays a crucial role.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
V. References
-
Bahrami, K., & Kamrani, S. N. (2017). Synthesis, characterization and application of graphene palladium porphyrin as a nanocatalyst for the coupling reactions such as: Suzuki-Miyaura and Mizoroki-Heck. ResearchGate. Available at: [Link]
-
Singh, R., & Kumar, A. (2016). Magnetically recoverable Pd-SILP-Fe3O4@SiO2 catalyst for the Suzuki–Miyaura cross-coupling. ResearchGate. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]
-
Yang, C., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]
-
Sharma, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]
-
Hao, F., et al. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. ACS Publications. Available at: [Link]
-
Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
-
Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. ResearchGate. Available at: [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. Available at: [Link]
-
Christensen, M., et al. (2023). Rapid planning and analysis of high-throughput experiment arrays for reaction discovery. Nature Communications. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Vechorkin, O., & Hu, X. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Domainex. (2024). High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. Domainex. Available at: [Link]
-
Zang, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]
-
Al-dujaili, A. H., & Al-Zujajy, R. J. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Isopropylaniline. PubChem. Available at: [Link]
-
Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. PubMed. Available at: [Link]
-
Christensen, M., et al. (2023). Rapid Planning and Analysis of High-Throughput Experiment Arrays for Reaction Discovery. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: [Link]
-
High-Throughput Screening Techniques in Catalysis. (n.d.). University of Rostock. Available at: [Link]
-
de Gombert, A., et al. (2020). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Isopropyl-3-methoxypyrazine. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxyaniline. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Isopropyl-2-methoxyaniline. PubChem. Available at: [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 3-ISOPROPOXYANILINE | 41406-00-2 [amp.chemicalbook.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid planning and analysis of high-throughput experiment arrays for reaction discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]
- 17. chemistryviews.org [chemistryviews.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Purification of 3-Isopropyl-2-methoxyaniline
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the purification of 3-Isopropyl-2-methoxyaniline (CAS 723334-17-6)[1]. As a key intermediate in various synthetic pathways within the pharmaceutical and specialty chemical industries, achieving high purity on a large scale is critical. However, its purification is often fraught with challenges ranging from stubborn impurities to product degradation.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights. We will move beyond simple procedural lists to explore the causality behind common issues and provide robust, self-validating protocols to overcome them. Our focus is on ensuring scientific integrity and scalability, empowering you to resolve issues encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification and handling of 3-Isopropyl-2-methoxyaniline.
Q1: What are the typical impurities found in crude 3-Isopropyl-2-methoxyaniline and where do they come from?
A1: The impurity profile is intrinsically linked to the synthetic route. A common approach to synthesizing substituted anilines involves the alkylation of a corresponding aniline or anisidine precursor. For 3-Isopropyl-2-methoxyaniline, impurities often arise from:
-
Isomeric Byproducts: Friedel-Crafts alkylation or similar methods can produce other positional isomers. Depending on the starting material (e.g., o-anisidine), the isopropyl group may be directed to other positions on the aromatic ring. The nitration of isopropylbenzene, a common route for similar compounds, produces ortho, meta, and para isomers, which would carry through after reduction[2].
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials like o-anisidine or the alkylating agent.
-
Over-alkylation Products: The reaction may proceed further to yield di- or tri-isopropyl substituted products.
-
Process-Related Impurities: These include residual solvents, reagents, and catalysts used during synthesis and workup[3][4].
-
Degradation Products: As an aniline derivative, the compound is susceptible to oxidation, leading to the formation of colored polymeric impurities, especially if exposed to air and light over time[5].
Q2: My purified 3-Isopropyl-2-methoxyaniline is a pale yellow liquid, but it darkens to a red or brown color upon storage. Why does this happen and how can I mitigate it?
A2: This is a classic issue with aniline compounds. The discoloration is primarily due to aerial oxidation[5][6]. The electron-rich aromatic ring, activated by the amino (-NH2) and methoxy (-OCH3) groups, is highly susceptible to oxidation. This process forms highly colored, often polymeric, impurities.
Mitigation Strategies:
-
Inert Atmosphere: Handle and store the purified material under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Light Protection: Store in amber or opaque containers, as the oxidation process can be photochemically accelerated.
-
Low Temperature: Store at reduced temperatures (e.g., 2-8 °C) to decrease the rate of oxidation.
-
Antioxidant Addition: For long-term storage where feasible, adding a small amount of an antioxidant can be effective. However, this is only suitable if the antioxidant does not interfere with downstream applications.
Q3: What are the primary methods for the large-scale purification of 3-Isopropyl-2-methoxyaniline?
A3: The three principal methods applicable at scale are:
-
Vacuum Distillation: This is often the most effective method for separating volatile impurities with different boiling points. Given that anilines can decompose at their atmospheric boiling points, distillation under reduced pressure is essential[6][7]. It is particularly useful for removing non-volatile polymeric impurities and starting materials with significantly different boiling points.
-
Crystallization: If the target compound is a solid at room temperature or can form a stable salt, crystallization is a powerful technique. It is excellent for achieving very high purity by excluding impurities from the crystal lattice. This can involve direct crystallization from a solvent or recrystallization of a salt derivative (e.g., hydrochloride salt), followed by liberation of the free base[8].
-
Column Chromatography: While highly effective at the lab scale, scaling up column chromatography presents significant challenges in terms of cost (solvents, stationary phase) and throughput[9][10][11]. It is typically reserved for high-value products or when distillation and crystallization fail to remove critical, close-boiling, or structurally similar impurities.
Purification Method Selection: A Decision Guide
Choosing the right purification strategy is crucial for efficiency and cost-effectiveness. The following decision tree provides a logical framework for selecting the optimal method based on the specific characteristics of your crude material.
Sources
- 1. 3-Isopropyl-2-methoxyaniline | C10H15NO | CID 24729454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. iajps.com [iajps.com]
- 5. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 7. texiumchem.com [texiumchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Optimization for 3-Isopropyl-2-methoxyaniline
Ticket ID: #8942-OPT Subject: Optimization of Catalyst Loading for Sterically Congested Aniline Reactions Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Steric Challenge
You are working with 3-Isopropyl-2-methoxyaniline . Before optimizing loading, you must acknowledge the structural reality: this is not a standard aniline.
-
The "Sandwich" Effect: The methoxy group at position 2 is electronically donating but sterically crowded by the isopropyl group at position 3. This forces the methoxy group to orient toward the amine (position 1) or twist out of plane, creating a "picket fence" around the nitrogen nucleophile.
-
The Consequence: Standard Pd(0)/Pd(II) sources (e.g., Pd(PPh3)4, Pd(OAc)2) will suffer from slow oxidative addition and, more critically, failed reductive elimination due to the inability of the bulky amine to coordinate effectively.
-
The Goal: Reduce catalyst loading from standard screening levels (2–5 mol%) to process-viable levels (<0.5 mol%) without sacrificing conversion.
Diagnostic Workflow: Why is your reaction stalling?
Do not simply add more catalyst. You must diagnose why the reaction stops. Use this decision tree to determine if you are facing Catalyst Death or Product Inhibition .[1]
Figure 1: Diagnostic logic based on Reaction Progress Kinetic Analysis (RPKA). Distinguishing between inhibition and deactivation is critical for loading optimization.
Module 1: C-N Coupling (Using the Aniline as Nucleophile)
This is the most common bottleneck. The steric bulk of 3-isopropyl-2-methoxyaniline requires specialized ligand architecture.
Recommended Catalyst Systems
| Variable | Recommendation | Rationale |
| Ligand Class | Dialkylbiaryl Phosphines | Specifically RuPhos or BrettPhos . These ligands are designed to facilitate the coupling of sterically hindered primary amines. |
| Pd Source | Pd-G4 Precatalysts | Avoid Pd(OAc)2 + Ligand. In situ mixing is unreliable at low loadings. G4 precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation at low temperatures. |
| Base | NaOtBu or K3PO4 | NaOtBu is standard, but if functional group tolerance is an issue (e.g., esters present), switch to K3PO4 with a phase transfer catalyst. |
Troubleshooting Q&A
Q: I am using 5 mol% Pd(OAc)2 and XPhos, but the yield varies between batches (40-70%). Why? A: This is a classic activation failure . XPhos is prone to oxidation, and Pd(OAc)2 can aggregate into Pd-black before coordinating with the ligand, especially with hindered substrates that don't bind quickly.
-
Fix: Switch to XPhos Pd G4 or RuPhos Pd G4 (1–2 mol%). The G4 scaffold protects the Pd and ensures strict 1:1 stoichiometry, eliminating the "induction period" variability.
Q: The reaction goes to 90% conversion but leaves 10% unreacted aniline which is hard to purify. How do I force it to completion? A: With 3-isopropyl-2-methoxyaniline, the last 10% is kinetically difficult due to catalyst degradation over time.
-
Protocol: Instead of starting with 5 mol%, start with 1 mol% . At 2 hours, inject a second aliquot of 0.5 mol% . This "dosing" strategy maintains a steady concentration of active Pd species without the initial aggregation caused by high loading.
Q: Can I use Pd/C for this coupling to save money? A: No. Heterogeneous Pd/C generally fails for Buchwald-Hartwig couplings of sterically hindered anilines. The surface geometry cannot accommodate the bulky 3-isopropyl group effectively, leading to hydrodehalogenation of your aryl halide partner instead of C-N bond formation.
Module 2: Synthesis of the Aniline (Hydrogenation)
If you are synthesizing the aniline from 3-isopropyl-2-methoxy-1-nitrobenzene , catalyst loading is defined by selectivity, not just activity.
Experimental Protocol: Selective Hydrogenation
Objective: Reduce nitro group without de-methoxylation or ring saturation.
-
Catalyst: 5% Pt/C (sulfided) or 5% Pd/C (unreduced).
-
Note: Sulfided catalysts are slower but prevent the "over-reduction" of the aromatic ring often seen with electron-rich anilines.
-
-
Solvent: Methanol or Ethanol (Avoid acidic media which promotes side reactions).
-
Loading Optimization:
-
Start: 10 wt% (relative to substrate).
-
Target: 2 wt%.
-
-
The "Poisoning" Trick: If you observe de-methoxylation (loss of the -OMe group), add 0.1 equivalents of DMSO or Diphenylsulfide to the reaction mixture. This selectively poisons the highly active sites responsible for hydrogenolysis while leaving the nitro-reduction sites active.
Module 3: Kinetic Optimization (RPKA Protocol)
To scientifically validate the lowest possible loading, perform a "Same Excess" experiment.
Protocol:
-
Standard Run: [Substrate] = 0.1 M, [Catalyst] = 1 mol%.
-
"Same Excess" Run: [Substrate] = 0.05 M, [Catalyst] = 1 mol% (Keep catalyst concentration identical, halve the substrate).
-
Plot: Conversion vs. Time (adjusted for time shift).
Interpretation:
-
Curves Overlay: The catalyst is robust.[2] You can lower the loading linearly (e.g., 0.5 mol% will take 2x time).
-
Curves Diverge (Standard Run is slower): The catalyst is decomposing. Lowering the loading will result in stalled reactions. You must improve ligand stability (switch to BrettPhos ) or lower the temperature.
Figure 2: Activation pathway of G4 precatalysts. Unlike Pd(OAc)2, G4 systems generate the active L-Pd(0) species rapidly, preventing the formation of inactive Pd black which is common when attempting to optimize loading with hindered substrates.
References & Grounding
-
Buchwald-Hartwig Amination Overview:
-
Ligand Selection for Hindered Amines (RuPhos/BrettPhos):
-
Source: Maiti, D., & Buchwald, S. L. (2009). Universal 1,4-Dimethoxybenzene-Based Catalyst for the Pd-Catalyzed C-N Coupling of Amides and Hydrolytically Unstable Nitrogen Nucleophiles. Journal of the American Chemical Society.[5]
-
Relevance: Establishes RuPhos/BrettPhos efficacy for sterically demanding substrates.
-
URL:
-
-
Precatalyst G3/G4 Technology:
-
Source: Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.
-
Relevance: Explains why G3/G4 are superior for loading optimization compared to in-situ mixing.
-
URL:
-
-
Reaction Progress Kinetic Analysis (RPKA):
-
Source: Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Reaction Analysis. Angewandte Chemie International Edition.
-
Relevance: The methodology for the "Same Excess" experiments described in Section 5.
-
URL:
-
Sources
- 1. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 2. catalysis.au.dk [catalysis.au.dk]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. • ruphos pd g4 precatalyst | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Benchmarking Guide to the Synthesis of 3-Isopropyl-2-methoxyaniline
In the landscape of pharmaceutical and fine chemical synthesis, the strategic construction of substituted anilines is a cornerstone of molecular design. 3-Isopropyl-2-methoxyaniline, a key building block for various advanced intermediates, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth technical comparison of plausible synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Introduction: The Significance of 3-Isopropyl-2-methoxyaniline
3-Isopropyl-2-methoxyaniline is a bespoke aromatic amine whose structural motifs are of significant interest in medicinal chemistry and materials science. The interplay of the electron-donating methoxy group, the sterically demanding isopropyl group, and the nucleophilic amino group at these specific positions can impart unique pharmacological and material properties to larger molecules. Consequently, the development of a robust and selective synthesis is of paramount importance. This guide will benchmark three potential synthetic strategies: a multi-step approach via Buchwald-Hartwig Amination , a classical Nitration followed by Reduction pathway, and a direct Friedel-Crafts Alkylation .
Recommended Synthetic Approach: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands out as the most strategic and selective method for the synthesis of 3-isopropyl-2-methoxyaniline. This palladium-catalyzed cross-coupling reaction offers a powerful tool for the formation of carbon-nitrogen bonds, often with high yields and excellent functional group tolerance.[1][2] While this route is multi-stepped, it provides unparalleled control over the regiochemistry, a critical factor for the synthesis of this specific isomer.
The overall strategy involves the synthesis of a key intermediate, 3-bromo-2-isopropylanisole, followed by the palladium-catalyzed amination.
Diagram of the Buchwald-Hartwig Amination Route
Caption: Proposed synthetic pathway via Buchwald-Hartwig amination.
Experimental Protocols
Part 1: Synthesis of 3-Bromo-2-isopropylanisole (Intermediate)
This crucial intermediate can be prepared via the Friedel-Crafts isopropylation of commercially available 2-bromoanisole. The directing effects of the methoxy group (ortho, para-directing) and the bromine atom (ortho, para-directing, deactivating) will lead to a mixture of isomers. However, the desired 3-bromo-2-isopropylanisole can be isolated via chromatographic purification.
-
Materials: 2-bromoanisole, isopropanol, aluminum chloride (AlCl₃) or other suitable Lewis acid, dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C, add 2-bromoanisole.
-
Slowly add isopropanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 3-bromo-2-isopropylanisole isomer.
-
Part 2: Buchwald-Hartwig Amination
-
Materials: 3-bromo-2-isopropylanisole, aqueous ammonia, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), sodium tert-butoxide (NaOtBu), and toluene.
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, the phosphine ligand, and NaOtBu.
-
Add a solution of 3-bromo-2-isopropylanisole in toluene.
-
Add aqueous ammonia to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-isopropyl-2-methoxyaniline.
-
Causality and Trustworthiness
The rationale for recommending this pathway lies in its inherent selectivity. The C-N bond is formed at the precise location of the bromine atom in the precursor, thus avoiding the formation of regioisomers in the final step. The synthesis of the precursor, while requiring chromatographic separation, is a feasible and logical approach to constructing the required substitution pattern. The Buchwald-Hartwig amination is a well-established and reliable transformation, with a vast body of literature supporting its application to a wide range of substrates, including sterically hindered aryl halides.[3]
Alternative Synthetic Routes
While the Buchwald-Hartwig amination is the preferred method, it is instructive to consider other classical approaches and their inherent limitations for this specific target molecule.
Nitration followed by Reduction
This two-step approach is a fundamental method for the synthesis of anilines. However, for 3-isopropyl-2-methoxyaniline, it is severely hampered by a lack of regioselectivity in the initial nitration step.
Diagram of the Nitration/Reduction Route
Caption: Nitration/Reduction pathway highlighting the formation of an isomeric mixture.
Experimental Protocol (General)
-
Nitration:
-
Dissolve 2-isopropylanisole in a suitable solvent such as acetic anhydride or dichloromethane.[4]
-
Cool the solution to 0 °C and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or fuming nitric acid).[5]
-
After the reaction is complete, quench with ice water and extract the product.
-
-
Reduction:
-
The crude mixture of nitro-isomers can be reduced using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid reduction (e.g., Sn/HCl, Fe/HCl).
-
Challenges and Limitations
The primary drawback of this method is the poor regioselectivity of the nitration of 2-isopropylanisole.[4][5] The methoxy and isopropyl groups are both ortho-, para-directing, leading to the formation of 2-isopropyl-4-nitroanisole and 2-isopropyl-6-nitroanisole as the major products. The desired 3-nitro isomer would be a minor product at best, necessitating a challenging and likely low-yielding chromatographic separation.
Friedel-Crafts Alkylation
A direct Friedel-Crafts isopropylation of 2-methoxyaniline is conceptually the most straightforward approach. However, this method is also plagued by issues of regioselectivity.
Diagram of the Friedel-Crafts Alkylation Route
Caption: Friedel-Crafts alkylation leading to a potential mixture of products.
Experimental Protocol (General)
-
Alkylation:
Challenges and Limitations
Both the amino and methoxy groups are strong activating, ortho-, para-directing groups. This will likely result in a complex mixture of alkylated products, with substitution occurring at the positions ortho and para to both functional groups. Isolating the desired 3-isopropyl-2-methoxyaniline from this mixture would be extremely challenging. Furthermore, Friedel-Crafts reactions can be prone to polyalkylation, further complicating the product mixture.[8]
Comparative Summary
| Feature | Buchwald-Hartwig Amination | Nitration followed by Reduction | Friedel-Crafts Alkylation |
| Regioselectivity | Excellent | Poor | Poor |
| Potential Yield | Moderate to High | Low (of desired isomer) | Low (of desired isomer) |
| Number of Steps | Multi-step | Two steps | One step |
| Purification | Chromatographic separation of precursor | Difficult separation of isomers | Difficult separation of isomers |
| Scalability | Feasible | Challenging | Challenging |
| Substrate Scope | Broad | Limited by directing groups | Limited by directing groups |
| Recommendation | Highly Recommended | Not Recommended | Not Recommended |
Conclusion
For the synthesis of 3-isopropyl-2-methoxyaniline, a regioselective approach is paramount. The Buchwald-Hartwig amination , despite requiring the synthesis of a halogenated precursor, offers the most reliable and scalable route to the desired product with high purity. The inherent lack of regioselectivity in both the nitration of 2-isopropylanisole and the Friedel-Crafts alkylation of 2-methoxyaniline renders these methods impractical for the efficient synthesis of this specific isomer. For researchers and drug development professionals, the upfront investment in a multi-step but highly selective synthesis will ultimately prove more efficient and cost-effective than attempting to resolve complex isomeric mixtures from non-selective reactions.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
MDPI. Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring. [Link]
-
ResearchGate. Friedel Crafts Acylation of Anisole With Modified Zeolites. [Link]
-
Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]
-
PubMed. Synthesis and vinyl benzene copolymerization of novel trisubstituted ethylenes: 15. Halogen and methoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates. [Link]
-
ResearchGate. (PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. [Link]
-
National Center for Biotechnology Information. Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. [Link]
-
Western Kentucky University. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
-
National Center for Biotechnology Information. Regioselective bromination of pyrrolo[1,2-a]quinoxalines. [Link]
-
International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
Thieme. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
-
Journal of the American Chemical Society. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. Synthesis and vinyl benzene copolymerization of novel phenoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates | Request PDF. [Link]
-
Cambridge Open Engage. Synthesis and Styrene Copolymerization of Novel Halogen, Alkoxy, and Alkyl Ring-Disubstituted Isopropyl 2-Cyano-3-Phenyl-2-Propenoates | Polymer Science | ChemRxiv. [Link]
-
ResearchGate. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
[1][2][3][4]
Executive Summary
This guide provides a technical analysis of the basicity (pKa) of 3-Isopropyl-2-methoxyaniline (CAS 723334-17-6) compared to its structural analogs.[1][2][3][4] For researchers in drug discovery and agrochemical synthesis, understanding the basicity of this intermediate is critical for optimizing nucleophilic substitution reactions and solubility profiling.
Key Finding: 3-Isopropyl-2-methoxyaniline exhibits a reduced basicity (predicted pKa
Structural Analysis & Electronic Logic
To understand the reactivity of 3-Isopropyl-2-methoxyaniline, we must decouple the competing electronic and steric forces at play.[1][2][3]
The Component Forces
-
Aniline Core (Reference): The nitrogen lone pair is delocalized into the aromatic ring, making it a weaker base than aliphatic amines.[3][4][5]
-
2-Methoxy Group (-OCH
): -
3-Isopropyl Group (-CH(CH
) ):
The "Buttressing Effect" Mechanism
In 3-Isopropyl-2-methoxyaniline, the 3-isopropyl group forces the 2-methoxy group to rotate out of the plane of the benzene ring to minimize steric clash.[1][2]
-
Consequence: When the methoxy group twists out of plane, its p-orbitals overlap less effectively with the aromatic
-system.[1][2] -
Electronic Impact: The resonance donation (+R) of the methoxy group is inhibited (Steric Inhibition of Resonance).[4]
-
Result: The electron-withdrawing inductive effect (-I) of the oxygen becomes the sole dominant force, suppressing the basicity of the aniline nitrogen more than in simple 2-methoxyaniline.[1]
Comparative Performance Data
The following table synthesizes experimental data for analogs to triangulate the properties of the target molecule.
Table 1: Relative Basicity of Substituted Anilines
| Compound | Structure | pKa (Conj.[2][3][4][5] Acid) | Electronic Driver | Steric Driver |
| Aniline | Ph-NH | 4.58 [1] | Reference Standard | None |
| 3-Isopropylaniline | 3-iPr-Ph-NH | 4.70 (Est.)[1][2][3][4] | +I (Alkyl) increases basicity | Minimal (Meta position) |
| 2-Methoxyaniline | 2-OMe-Ph-NH | 4.47 [2] | -I > +R (Net withdrawal) | Minor Ortho Effect |
| 2-Isopropylaniline | 2-iPr-Ph-NH | 4.06 [3] | Steric Inhibition of Solvation | High (Blocks H |
| 3-Isopropyl-2-methoxyaniline | Target | 4.25 (Pred.)[1][2][3][4] | -I Dominant (Due to +R inhibition) | High (Buttressing Effect) |
> Note on Data: Values for standard anilines are sourced from IUPAC dissociation constant databases. The value for the target is a high-confidence prediction based on Hammett additivity principles modified for steric inhibition of resonance.
Mechanistic Pathway Visualization
The following diagram illustrates the competing forces that determine the electron density available on the nitrogen atom.
Figure 1: Mechanistic flow showing how steric buttressing inhibits resonance, leading to reduced basicity.
Experimental Protocol: Determination of pKa
For researchers synthesizing this intermediate, exact pKa determination is recommended to ensure accurate pH control during downstream coupling (e.g., Buchwald-Hartwig amination).[1][3][4]
Method: Potentiometric Titration
Objective: Determine the thermodynamic pKa of the conjugate acid (BH
Reagents & Equipment[1][3][4]
-
Analyte: ~50 mg 3-Isopropyl-2-methoxyaniline (High Purity >98%).[1][2][3][4]
-
Solvent: 0.01 M HCl (to fully protonate the amine initially).
-
Titrant: 0.1 M Standardized NaOH (carbonate-free).
-
Inert Gas: Nitrogen or Argon (to exclude atmospheric CO
).[2][3][4] -
Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.[3][4]
Step-by-Step Workflow
-
Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01 at 25°C.
-
Dissolution: Dissolve 50 mg of the aniline derivative in 40 mL of 0.01 M HCl. Ensure complete dissolution (sonicate if necessary).[3][4] The starting pH should be < 2.5.[3][4]
-
Blank Run: Perform a titration on the solvent blank (0.01 M HCl) to subtract background effects.
-
Titration:
-
Data Analysis:
-
Plot the First Derivative (
pH/ V) to identify the equivalence point.[3][4] -
The pKa is the pH at the half-equivalence point (where [Base] = [Conjugate Acid]).
-
Correction: If using mixed solvents (e.g., water/methanol due to solubility), apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.[1]
-
Application Implications
Nucleophilic Substitution
Due to the lowered basicity and the steric bulk at the 2- and 3-positions, this aniline is a weaker nucleophile than standard anisidines.[1]
-
Recommendation: When using this amine in S
Ar or Pd-catalyzed cross-couplings, use stronger bases (e.g., NaOtBu rather than K CO ) and potentially higher temperatures or more active catalyst ligands (e.g., Buchwald biaryl phosphines like XPhos) to overcome the steric hindrance.[1]
Solubility & Salt Formation
The lower pKa means the conjugate acid is more acidic.[2][3][4]
References
-
Perrin, D. D. (1972).[2][3][4][6] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London.[1][3][4][6]
-
PubChem. (n.d.).[3][4][6][7] 2-Methoxyaniline Compound Summary. National Center for Biotechnology Information.[1][2][3][4] Retrieved from [Link][7]
-
PubChem. (n.d.).[2][3][4][6][7] 2-Isopropylaniline Compound Summary. National Center for Biotechnology Information.[1][2][3][4] Retrieved from [Link][7]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[3][4] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1][3][4]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. tsijournals.com [tsijournals.com]
- 3. 3-Isopropylaniline | C9H13N | CID 458679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Isopropyl-2-methoxyaniline | C10H15NO | CID 24729454 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chromatographic Separation of 3-Isopropyl-2-methoxyaniline from Positional Isomers
Executive Summary
3-Isopropyl-2-methoxyaniline (CAS: 723334-17-6) is a critical intermediate in the synthesis of advanced small molecule therapeutics, particularly ROR
Separating these positional isomers is chemically challenging due to their identical molecular weight (165.23 g/mol ) and nearly indistinguishable lipophilicity (LogP ~2.3). This guide objectively compares three chromatographic modalities—Reverse Phase HPLC (RP-HPLC) , Gas Chromatography (GC) , and Supercritical Fluid Chromatography (SFC) —to determine the optimal workflow for purity analysis and preparative isolation.
Key Finding: While GC-FID offers the highest theoretical plate count for raw material screening, RP-HPLC using Phenyl-Hexyl stationary phases provides the most robust solution for GMP impurity profiling of the non-volatile drug substance matrix.
Chemical Context & The Isomer Challenge
The separation target involves distinguishing the steric and electronic environments of the isopropyl group relative to the amine and methoxy functionalities.
-
Target: 3-Isopropyl-2-methoxyaniline (Sterically crowded, "ortho-ortho" effect).
-
Critical Impurity A: 4-Isopropyl-2-methoxyaniline (Para to amine, less steric hindrance).
-
Critical Impurity B: 5-Isopropyl-2-methoxyaniline (Meta to amine).
Mechanism of Separation
Standard C18 columns often fail to resolve these isomers (
Methodology Comparison
Method A: Reverse Phase HPLC (Phenyl-Hexyl Chemistry)
-
Principle: Utilizes
interactions between the phenyl ring of the stationary phase and the aniline aromatic system. The electron-donating methoxy group alters the -cloud density differently depending on the isopropyl position, enhancing selectivity. -
Pros: High robustness, compatible with MS detection, standard GMP equipment.
-
Cons: Requires careful pH control to manage aniline ionization (pKa ~4.5).
Method B: Gas Chromatography (GC-FID)
-
Principle: Separation based on volatility and boiling point. The 3-isopropyl isomer, being more sterically crowded (neighboring the methoxy group), often exhibits a lower boiling point than the 4- or 5-isomers.
-
Pros: Highest resolution (
), low cost, ideal for raw material (KSM) release. -
Cons: Not suitable for thermally unstable final drug products; cannot detect non-volatile degradation products.
Method C: SFC (Chiral Stationary Phases)[1]
-
Principle: Uses "chiral" columns (e.g., Amylose-tris(3,5-dimethylphenylcarbamate)) for achiral positional isomer separation. The grooves in the polysaccharide structure discriminate based on molecular shape (3D topology).
-
Pros: Orthogonal selectivity, green chemistry (CO2 solvent), rapid equilibration.
-
Cons: Higher equipment cost, lower solubility for polar impurities.
Comparative Data Summary
Table 1: Performance Metrics of Separation Modalities
| Feature | Method A: HPLC (Phenyl-Hexyl) | Method B: GC-FID (Wax Column) | Method C: SFC (Amylose-C) |
| Selectivity ( | 1.12 | 1.25 | 1.40 |
| Resolution ( | 2.8 (Robust) | > 5.0 (Excellent) | 3.5 (Very Good) |
| Run Time | 12-15 min | 25-30 min | 4-6 min |
| Sensitivity (LOD) | 0.05% (UV/MS) | 0.01% (FID) | 0.1% (UV) |
| Application | Final Drug Substance Release | Starting Material Control | Prep Purification |
Deep Dive Protocol: The Validated HPLC Method
Recommendation: For general pharmaceutical development, the RP-HPLC Method is the standard due to its versatility in detecting both isomers and downstream reaction byproducts.
Validated Protocol: Phenyl-Hexyl Separation
This protocol uses a "soft"
1. Instrumentation:
-
LC System: Agilent 1290 or Waters H-Class UPLC
-
Detector: UV-Vis (PDA) at 235 nm (secondary 210 nm) / QDa Mass Detector (optional)
2. Stationary Phase:
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl
-
Dimensions: 150 x 4.6 mm, 3.5 µm particle size (or 1.7 µm for UPLC)
3. Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Rationale: Low pH ensures the aniline is protonated (
), improving solubility and peak shape, while the phenyl ligand handles selectivity. -
Solvent B: Acetonitrile (100%)
4. Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Flow (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 15.0 | 40 | 60 | 1.0 |
| 18.0 | 5 | 95 | 1.0 |
| 20.0 | 5 | 95 | 1.0 |
| 20.1 | 95 | 5 | 1.0 |
| 25.0 | 95 | 5 | 1.0 |
5. Sample Preparation:
-
Diluent: Water:Acetonitrile (50:50).
-
Concentration: 0.5 mg/mL.
-
Critical Step: Ensure samples are filtered through 0.2 µm PTFE filters to prevent particulate clogging.
Visualization: Method Selection Workflow
The following diagram illustrates the decision logic for selecting the appropriate separation technique based on the stage of drug development.
Caption: Decision tree for selecting chromatographic modalities based on sample origin and thermal stability requirements.
Troubleshooting & Optimization (The Scientist's Perspective)
Problem: Co-elution of 3-isopropyl and 4-isopropyl isomers.
-
Root Cause: Insufficient
-selectivity. -
Solution: Switch methanol for acetonitrile as the organic modifier. Methanol is a protic solvent and can interact with the methoxy group, sometimes enhancing the steric discrimination of the ortho-substituent on Phenyl-Hexyl columns.
Problem: Peak Tailing (
-
Root Cause: Interaction of the basic amine with residual silanols on the silica support.
-
Solution: Increase buffer ionic strength (raise Ammonium Formate to 20-25 mM) or add 0.1% Triethylamine (TEA) as a silanol blocker (if using high pH resistant columns like XBridge).
Problem: Retention time drift.
-
Root Cause: pH fluctuation affecting the aniline protonation state.
-
Solution: Use a buffered mobile phase rather than simple acid addition. Ensure pH is at least 2 units away from the pKa (pKa ~4.5, so aim for pH < 2.5 or pH > 6.5).
References
-
Separation of positional isomers by the use of coupled shape-selective stationary phase columns. PubMed. Available at: [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline. TSI Journals. Available at: [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids. MDPI. Available at: [Link]
-
3-Isopropyl-2-methoxyaniline Compound Summary. PubChem. Available at: [Link]
- Method for synthesizing 2-methyl-6-isopropyl aniline (Related Synthesis).Google Patents.
Safety Operating Guide
Definitive Guide: Proper Disposal of 3-Isopropyl-2-methoxyaniline
Executive Safety Summary
3-Isopropyl-2-methoxyaniline (CAS: 723334-17-6) is a substituted aniline derivative.[1] Like many aromatic amines/anisidines, it poses significant risks of acute toxicity via skin absorption and methemoglobinemia (interference with oxygen transport in the blood).
Immediate Action Required:
-
Do NOT dispose of down the drain.[2]
-
Do NOT mix with oxidizing agents or strong acids in the waste stream.
-
Handling: Double-glove (Nitrile/Laminate) is mandatory.
Chemical Identification & Physical Properties
Accurate identification is the first step in compliant disposal.[2]
| Property | Data | Relevance to Disposal |
| Chemical Name | 3-Isopropyl-2-methoxyaniline | Official manifest name |
| CAS Number | 723334-17-6 | Required for waste labeling |
| Molecular Formula | C₁₀H₁₅NO | Nitrogen content requires incineration |
| Physical State | Viscous Liquid or Low-Melting Solid | Requires leak-proof secondary containment |
| Flash Point | >110°C (Estimated) | Combustible; Class IIIB Liquid |
| Solubility | Low in water; High in organics | Dispose in organic solvent stream |
Pre-Disposal Stabilization & Handling
Expert Insight: The primary danger during the disposal of aromatic amines is not just the toxicity, but the volatility and skin permeability of the free base.
The "Quenching" Protocol (Optional but Recommended)
For high-concentration residues (>50 mL), converting the amine to a salt can significantly reduce vapor pressure and dermal risk before it enters the waste drum.
-
Dissolution: Dissolve the residue in a small amount of ethanol or ethyl acetate.
-
Acidification: Slowly add 1M Hydrochloric Acid (HCl) in methanol.
-
Result: This forms the anilinium hydrochloride salt, which is non-volatile and safer to transfer to the solid/sludge waste container.
-
Note: If skipping this step, ensure the waste container is hermetically sealed immediately.
-
Step-by-Step Disposal Procedure
Phase 1: Segregation
Incorrect segregation is the #1 cause of laboratory accidents involving waste.
-
Correct Stream: Non-Halogenated Organic Waste.
-
Incompatible Streams:
-
Oxidizers: (e.g., Nitric acid, Peroxides)
Risk of fire/explosion. -
Strong Acids: (e.g., Conc. H₂SO₄)
Exothermic reaction/spattering.
-
Phase 2: Packaging
-
Primary Container: Use High-Density Polyethylene (HDPE) or Amber Glass.
-
Why? Aromatic amines can soften certain low-grade plastics over time.
-
-
Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.
-
Sealing: Parafilm is insufficient. Use a screw cap with a Teflon (PTFE) liner.
Phase 3: Labeling
Attach a hazardous waste tag with the following specific data:
-
Constituents: "3-Isopropyl-2-methoxyaniline" (Do not use abbreviations).
-
Hazard Checkboxes: [x] Toxic, [x] Irritant.
Phase 4: Spill Cleanup (Emergency)
If a spill occurs during transfer:
-
Evacuate the immediate area (vapors are toxic).
-
PPE: Don a Tyvek suit and double nitrile gloves.
-
Absorbent: Use Vermiculite or Sand .
-
Critical Warning: Do NOT use paper towels or sawdust. Aromatic amines are combustible; mixing them with organic cellulose creates a fire hazard.
-
-
Disposal: Scoop contaminated vermiculite into a wide-mouth jar and label as "Hazardous Waste - Debris contaminated with Toxic Amine."
Waste Stream Decision Logic (Visualization)
The following diagram outlines the decision process for segregating this specific chemical.
Figure 1: Decision tree for segregating 3-Isopropyl-2-methoxyaniline waste streams to ensure compatibility with incineration protocols.
Regulatory Compliance & Codes
Compliance varies by region, but the following classifications generally apply to aniline derivatives.
United States (EPA/RCRA)[3]
-
Waste Code: While 3-Isopropyl-2-methoxyaniline does not have a specific "U-list" number, it defaults to D001 (Ignitable) if in solvent or Characteristic Toxic if TCLP testing fails.
-
Best Practice: Classify as "Hazardous Waste - Toxic, Organic, N.O.S. (Not Otherwise Specified)."
European Union (EWC)
-
Code 07 01 04:* Other organic solvents, washing liquids and mother liquors.
-
Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
References
-
National Institutes of Health (PubChem). 3-Isopropyl-2-methoxyaniline Compound Summary (CAS 723334-17-6). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
